(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid
Description
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-6(5-17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUBPLFRRHJPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid. This compound, a key building block in medicinal chemistry, is frequently utilized in the synthesis of novel therapeutic agents due to its versatile thiazole core and the presence of a readily cleavable tert-butoxycarbonyl (Boc) protecting group.
Core Chemical and Physical Properties
| Property | Value | Reference/Method |
| IUPAC Name | 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid | [3] |
| CAS Number | 89336-46-9 | [2] |
| Molecular Formula | C₁₀H₁₄N₂O₄S | [2] |
| Molecular Weight | 258.29 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Melting Point | 166 - 170 °C | [2] |
| Boiling Point | ~459.9 °C at 760 mmHg | Predicted |
| pKa | ~3.5 (carboxylic acid) | Predicted[4] |
| Purity | ≥ 98% (HPLC) | [2] |
Solubility Profile
The solubility of Boc-protected amino acids is crucial for their application in both solution-phase and solid-phase synthesis. Generally, they exhibit good solubility in polar organic solvents.[5]
| Solvent | Solubility | Reference |
| Dichloromethane (DCM) | Soluble | [5] |
| Dimethylformamide (DMF) | Soluble | [5] |
| Tetrahydrofuran (THF) | Soluble | [5] |
| Methanol | Soluble | [6] |
| Ethanol | Soluble | [1] |
| Ethyl Acetate | Soluble | [6] |
| Water | Sparingly soluble | [5][6] |
| Hexane/Heptane | Insoluble | [7] |
Spectral Data for Structural Elucidation
While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the known chemical shifts of its constituent functional groups.
¹H NMR:
-
-CH₂- (acetic acid moiety): Expected around 3.5-4.0 ppm.
-
Thiazole ring proton: Expected around 6.5-7.5 ppm.
-
-NH- (Boc group): Expected to be a broad singlet, chemical shift can vary.
-
-C(CH₃)₃ (Boc group): A sharp singlet around 1.4-1.5 ppm.
-
-COOH (carboxylic acid): A broad singlet at >10 ppm, often not observed due to exchange with residual water in the solvent.
¹³C NMR:
-
-C=O (carboxylic acid): Expected around 170-175 ppm.
-
-C=O (Boc group): Expected around 155 ppm.
-
Thiazole ring carbons: Expected in the range of 110-160 ppm.
-
-C(CH₃)₃ (Boc group, quaternary): Expected around 80 ppm.
-
-CH₂- (acetic acid moiety): Expected around 40-45 ppm.
-
-C(CH₃)₃ (Boc group, methyls): Expected around 28 ppm.
FT-IR (cm⁻¹):
-
~3300: N-H stretching (carbamate).
-
~2500-3300 (broad): O-H stretching (carboxylic acid).
-
~1700-1750: C=O stretching (superposition of carbamate and carboxylic acid).
-
~1500-1550: N-H bending.
-
~1150-1250: C-O stretching (carbamate).
Mass Spectrometry (m/z):
-
[M+H]⁺: 259.07.
-
[M+Na]⁺: 281.05.
-
[M-H]⁻: 257.06.
-
A characteristic fragmentation pattern would involve the loss of the Boc group (100 amu) or isobutylene (56 amu) and CO₂ (44 amu).
Experimental Protocols
Synthesis of this compound
A plausible and efficient two-step synthesis for this compound is outlined below. This protocol is based on the well-established Hantzsch thiazole synthesis followed by a standard Boc-protection of the resulting amino group.
Step 1: Synthesis of (2-Amino-thiazol-4-yl)-acetic acid hydrochloride [8]
This step involves the reaction of thiourea with 4-chloroacetoacetyl chloride.
-
Materials: Thiourea, 4-chloroacetoacetyl chloride, water, methylene chloride.
-
Procedure:
-
Suspend thiourea in water and cool the mixture to 5-10 °C.
-
Slowly add a solution of 4-chloroacetoacetyl chloride in methylene chloride to the thiourea suspension while maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring at the same temperature for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture to induce precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (2-Amino-thiazol-4-yl)-acetic acid hydrochloride.
-
Step 2: N-Boc Protection of (2-Amino-thiazol-4-yl)-acetic acid [5][9]
The amino group of the thiazole ring is protected using di-tert-butyl dicarbonate (Boc₂O).
-
Materials: (2-Amino-thiazol-4-yl)-acetic acid hydrochloride, di-tert-butyl dicarbonate (Boc₂O), sodium bicarbonate (or another suitable base), 1,4-dioxane, water, ethyl acetate, citric acid solution.
-
Procedure:
-
Dissolve (2-Amino-thiazol-4-yl)-acetic acid hydrochloride in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate to neutralize the hydrochloride and to act as a base for the protection reaction.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Acidify the aqueous residue with a citric acid solution to a pH of ~3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification Protocol
The crude this compound can be purified by recrystallization.
-
Solvent System: A common and effective solvent system for recrystallization is ethyl acetate/hexane.[7]
-
Procedure: [7]
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes cloudy.
-
Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
-
An alternative purification method involves the formation of a dicyclohexylamine (DCHA) salt, which often yields highly pure crystalline material.[7]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed to assess the purity of this compound. The following is a general method that can be optimized for specific instrumentation.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Reactivity and Stability
This compound is stable under normal storage conditions. However, it is sensitive to strong acids, which will cleave the Boc protecting group.[5] It is also incompatible with strong oxidizing agents. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon) and protected from moisture.
Biological and Medicinal Significance
While specific biological activities for this compound itself are not extensively reported, its core structure, 2-aminothiazole, is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 2-aminothiazoles have demonstrated a wide range of therapeutic potential, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[10][11][12][13][14]
The primary role of this compound is as a versatile intermediate in the synthesis of more complex molecules. The Boc-protected amino group allows for selective chemical transformations at other positions of the molecule, and the carboxylic acid moiety provides a handle for amide bond formation, a common linkage in drug molecules.
Visualizing Synthetic and Logical Workflows
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of the target compound.
Logical Relationship of Chemical Properties
This diagram outlines the key chemical properties and their interrelationships, which are critical for the application of this compound in organic synthesis.
Caption: Interrelationship of the key chemical properties of the title compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid | C10H14N2O4S | CID 15480006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-Boc-2-amino-4-thiazolacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for N-Boc-2-amino-4-thiazolacetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process: the formation of the 2-aminothiazole-4-acetic acid core via the Hantzsch thiazole synthesis, followed by the protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group.
Core Synthesis Pathway
The synthesis commences with the cyclocondensation reaction of a 4-chloroacetoacetate derivative with thiourea to form the thiazole ring. Two common starting materials for this reaction are ethyl 4-chloroacetoacetate and 4-chloroacetoacetyl chloride. The resulting intermediate, 2-aminothiazole-4-acetic acid or its ethyl ester, is then subjected to N-Boc protection using di-tert-butyl dicarbonate (Boc-anhydride) to yield the final product.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of N-Boc-2-amino-4-thiazolacetic acid and its intermediates.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Thiourea | CH₄N₂S | 76.12 | White crystalline solid | 176-178 |
| Ethyl 4-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Colorless to pale yellow liquid | - |
| 4-Chloroacetoacetyl chloride | C₄H₄Cl₂O₂ | 154.98 | Fuming liquid | - |
| 2-Aminothiazole-4-acetic acid | C₅H₆N₂O₂S | 158.18 | White to off-white powder | ~130 (dec.) |
| Ethyl 2-aminothiazole-4-acetate | C₇H₁₀N₂O₂S | 186.23 | White to off-white crystalline solid | 92-94[1] |
| N-Boc-2-amino-4-thiazolacetic acid | C₁₀H₁₄N₂O₄S | 258.29 | White to off-white powder | Not readily available |
Table 2: Reaction Yields for Synthesis Steps
| Reaction Step | Starting Materials | Product | Reported Yield (%) |
| Hantzsch Thiazole Synthesis (from 4-chloroacetoacetyl chloride) | 4-Chloroacetoacetyl chloride, Thiourea | 2-Aminothiazole-4-acetic acid hydrochloride | 78.5 |
| Hantzsch Thiazole Synthesis (from ethyl 4-chloroacetoacetate) | Ethyl 4-chloroacetoacetate, Thiourea | Ethyl 2-aminothiazole-4-acetate | High (not specified in detail) |
| N-Boc Protection | 2-Aminothiazole-4-acetic acid, Boc-anhydride | N-Boc-2-amino-4-thiazolacetic acid | Typically high (80-95%) |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of N-Boc-2-amino-4-thiazolacetic acid.
Method A: Synthesis of 2-Aminothiazole-4-acetic acid hydrochloride from 4-Chloroacetoacetyl chloride
This protocol is adapted from a patented procedure for the direct synthesis of the carboxylic acid core.
Materials:
-
4-Chloroacetoacetyl chloride
-
Thiourea
-
Methylene chloride
-
Water
Procedure:
-
Prepare a solution of 4-chloroacetoacetyl chloride in methylene chloride.
-
In a separate reaction vessel, prepare a suspension of thiourea in water and cool to 5-10 °C.
-
Slowly add the 4-chloroacetoacetyl chloride solution to the stirred thiourea suspension, maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to 25-30 °C and continue stirring for 1-2 hours.
-
Cool the reaction mixture to induce precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-aminothiazole-4-acetic acid hydrochloride.
Method B: Synthesis of Ethyl 2-aminothiazole-4-acetate from Ethyl 4-chloroacetoacetate
This method provides the ethyl ester intermediate, which requires a subsequent hydrolysis step.
Materials:
-
Ethyl 4-chloroacetoacetate
-
Thiourea
-
Ethanol
Procedure:
-
Dissolve thiourea in ethanol in a reaction flask.
-
Add ethyl 4-chloroacetoacetate to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid, wash with cold ethanol, and dry to yield ethyl 2-aminothiazole-4-acetate.
Step 2: Hydrolysis of Ethyl 2-aminothiazole-4-acetate (if Method B is used)
Materials:
-
Ethyl 2-aminothiazole-4-acetate
-
Sodium hydroxide or Lithium hydroxide
-
Water
-
Hydrochloric acid (for neutralization)
Procedure:
-
Suspend ethyl 2-aminothiazole-4-acetate in water.
-
Add a solution of sodium hydroxide or lithium hydroxide.
-
Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-aminothiazole-4-acetic acid.
Step 3: N-Boc Protection of 2-Aminothiazole-4-acetic acid
This is a general procedure for the Boc protection of amines and is applicable to 2-aminothiazole-4-acetic acid.
Materials:
-
2-Aminothiazole-4-acetic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium bicarbonate
-
Tetrahydrofuran (THF) or a mixture of THF and water
Procedure:
-
Suspend 2-aminothiazole-4-acetic acid in a suitable solvent such as THF or a THF/water mixture.
-
Add a base, such as triethylamine or sodium bicarbonate, to the suspension.
-
Add di-tert-butyl dicarbonate (Boc-anhydride) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
If necessary, acidify the aqueous residue with a mild acid (e.g., citric acid solution) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-2-amino-4-thiazolacetic acid. Further purification can be achieved by column chromatography if required.
Mandatory Visualizations
The following diagrams illustrate the key synthesis pathways and experimental workflows.
Caption: Synthesis of the thiazole core via Method A.
Caption: Synthesis of the thiazole core via Method B.
Caption: N-Boc protection of the thiazole core.
Caption: Overall experimental workflow for synthesis.
References
An In-depth Technical Guide to the Physicochemical Characteristics of Boc-Amino Thiazole Acetic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physicochemical characteristics of Boc-amino thiazole acetic acid. Due to the ambiguity of the common name, this document focuses on the most probable isomer, N-Boc-2-amino-4-thiazoleacetic acid , while also presenting data for other relevant isomers to ensure clarity and breadth. This guide includes a detailed summary of quantitative data, experimental protocols for key characterization techniques, and visualizations of experimental workflows to support research and development efforts in the pharmaceutical sciences.
Introduction
Boc-amino thiazole acetic acid represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The incorporation of the thiazole ring, a common scaffold in pharmacologically active molecules, combined with the protected amino acid moiety, makes these compounds valuable building blocks for the synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in peptide synthesis and other organic syntheses due to its stability and ease of removal under moderately acidic conditions.[1]
A critical aspect of utilizing these compounds in drug discovery is a thorough understanding of their physicochemical properties, which fundamentally influence their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles. This guide aims to consolidate the available data on the key physicochemical parameters of N-Boc-2-amino-4-thiazoleacetic acid and related isomers.
Isomer Clarification
The term "Boc-amino thiazole acetic acid" can refer to several structural isomers. The precise positioning of the Boc-amino and acetic acid groups on the thiazole ring significantly alters the molecule's properties. The primary isomers are:
-
N-Boc-2-amino-4-thiazoleacetic acid: An unsaturated thiazole ring with the acetic acid group at position 4 and the Boc-protected amino group at position 2.
-
Boc-L-thiazolidine-4-carboxylic acid (Boc-Thz-OH): A saturated thiazolidine ring with the carboxylic acid group at position 4.
-
2-N-Boc-amino-thiazole-5-carboxylic acid: An unsaturated thiazole ring with the carboxylic acid group at position 5.
-
2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected: An unsaturated thiazole ring with a carboxylic acid directly attached to position 4.
This guide will primarily focus on N-Boc-2-amino-4-thiazoleacetic acid , as its name most closely matches the requested topic. Data for other key isomers are provided for comparative purposes.
Physicochemical Data
The following table summarizes the available quantitative data for N-Boc-2-amino-4-thiazoleacetic acid and its related isomers.
| Property | N-Boc-2-amino-4-thiazoleacetic acid | Boc-L-thiazolidine-4-carboxylic acid | 2-N-Boc-amino-thiazole-5-carboxylic acid | 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected |
| CAS Number | 89336-46-9[1] | 51077-16-8[2] | 302964-02-9[3] | 83673-98-7[4] |
| Molecular Formula | C₁₀H₁₄N₂O₄S[1] | C₉H₁₅NO₄S[2] | C₉H₁₂N₂O₄S[3] | C₉H₁₂N₂O₄S[4] |
| Molecular Weight | 258.29 g/mol [1] | 233.30 g/mol [2] | 244.27 g/mol [3] | 244.27 g/mol [4] |
| Melting Point | 166 - 170 °C[1] | 120 - 140 °C[2] | Not available | Not available |
| Appearance | White to almost white crystalline powder[1] | White to off-white solid[5] | Not available | Not available |
| Purity | ≥ 98% (HPLC)[1] | >99% by HPLC[2] | Not available | Not available |
| Storage Conditions | Room Temperature[1] | 0-8°C[2] | Keep in dark place, inert atmosphere, room temperature[6] | Not available |
| Solubility | Insoluble in water[6] | Insoluble in water[7] | Not available | Not available |
| pKa (Predicted) | Not available | 3.53±0.20[5] | Not available | Not available |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate and reproducible determination of physicochemical properties. Below are standard protocols for key analytical methods.
The melting point is a fundamental property used to identify a compound and assess its purity.
Protocol:
-
Sample Preparation: A small amount of the dry crystalline compound is finely crushed and packed into a capillary tube to a height of 1-2 mm.[8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.
-
Measurement: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[9]
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.[9] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.
Solubility is a critical parameter, especially for drug candidates, as it affects bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.
Protocol:
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, organic solvents) in a sealed container.[10]
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[11]
-
Calculation: The solubility is expressed in terms of concentration (e.g., mg/mL or mol/L).
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Protocol (Potentiometric Titration):
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.[12]
Role in Drug Development
The physicochemical properties of Boc-amino thiazole acetic acid derivatives are paramount in the drug development process.
-
Solubility: Poor aqueous solubility is a major hurdle for oral drug absorption. Understanding the solubility profile allows for the development of appropriate formulation strategies, such as salt formation or the use of solubility enhancers.
-
pKa: The ionization state of a molecule affects its ability to cross biological membranes. For instance, a molecule is typically more lipid-soluble and can more easily diffuse across cell membranes in its neutral form. The pKa value helps in predicting the extent of ionization in different physiological compartments (e.g., stomach, intestine, blood).
-
Melting Point & Crystal Structure: These properties are important for the solid-state characterization of a drug substance. They influence stability, dissolution rate, and manufacturability.
-
Stability: The chemical stability of a drug candidate under various conditions (e.g., pH, temperature, light) is a critical factor for determining its shelf-life and storage requirements.
Conclusion
This technical guide has provided a summary of the key physicochemical characteristics of N-Boc-2-amino-4-thiazoleacetic acid and related isomers. While some fundamental data are available from commercial suppliers, there is a clear need for more extensive experimental characterization, particularly regarding solubility in various media, pKa, and stability. The provided experimental protocols offer a foundation for researchers to perform these crucial measurements. A thorough understanding and documentation of these properties are essential for advancing Boc-amino thiazole acetic acid derivatives through the drug discovery and development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BOC-L-THIAZOLIDINE-4-CARBOXYLIC ACID | 51077-16-8 | INDOFINE Chemical Company [indofinechemical.com]
- 3. scbt.com [scbt.com]
- 4. 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | C9H12N2O4S | CID 1502051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rheolution.com [rheolution.com]
- 6. N-Boc-(R)-(-)-thiazolidine-4-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 7. BOC-L-THIAZOLIDINE-4-CARBOXYLIC ACID | 51077-16-8 [chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pharmatutor.org [pharmatutor.org]
- 12. researchgate.net [researchgate.net]
Spectral Data Analysis of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for the compound (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on its chemical structure, alongside standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Properties
This compound possesses a thiazole ring substituted with a Boc-protected amine at the 2-position and an acetic acid moiety at the 4-position. This unique combination of functional groups gives rise to a distinct spectral fingerprint.
Molecular Formula: C₁₀H₁₄N₂O₄S
Molecular Weight: 258.30 g/mol
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of the compound's functional groups.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~9.5 | Singlet (broad) | 1H | Amide (-NH-) |
| ~6.8 | Singlet | 1H | Thiazole ring (-CH=) |
| ~3.6 | Singlet | 2H | Methylene (-CH₂-) |
| 1.45 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | Carboxylic acid (-C OOH) |
| ~160 | Amide carbonyl (-NH-C O-) |
| ~158 | Thiazole ring (C -NHBoc) |
| ~145 | Thiazole ring (C -CH₂COOH) |
| ~110 | Thiazole ring (-C H=) |
| ~80 | tert-Butyl quaternary carbon (-C (CH₃)₃) |
| ~35 | Methylene (-C H₂-) |
| ~28 | tert-Butyl methyls (-C(C H₃)₃) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3200 | Medium | N-H stretch (Amide) |
| ~2980 | Medium | C-H stretch (Aliphatic) |
| ~1720 | Strong | C=O stretch (Carboxylic acid) |
| ~1690 | Strong | C=O stretch (Amide) |
| ~1550 | Medium | N-H bend (Amide) |
| ~1450 | Medium | C-H bend (Aliphatic) |
| ~1250, ~1160 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 258.07 | [M]⁺ (Molecular Ion) |
| 202.09 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 158.03 | [M - Boc]⁺ (Loss of tert-butoxycarbonyl group) |
| 114.02 | [Thiazole-CH₂COOH]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring spectral data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).
-
Analysis: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture into a pellet-forming die and apply high pressure to form a transparent or translucent pellet.
-
-
Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.
-
Analysis: Acquire the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the elemental composition.
Visualizations
The following diagrams illustrate the workflow for spectral analysis and the logical relationships in interpreting the data.
Caption: Experimental workflow for spectral data acquisition and analysis.
A Technical Guide to the Biological Activity of 2-(Boc-amino)thiazole-4-acetic Acid Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities associated with 2-(Boc-amino)thiazole-4-acetic acid and its closely related derivatives. Due to the limited specific data on the Boc-protected compounds in published literature, this guide extends its scope to include the broader and more extensively studied class of 2-amino and 2-acylamino-thiazole-4-acetic acid/carboxylate derivatives. The Boc-protected form is a critical synthetic intermediate, and understanding the biological landscape of its deprotected and variously substituted analogues is paramount for drug discovery and development.
Core Synthesis Pathway
The foundational 2-aminothiazole-4-acetic acid scaffold is typically synthesized via the Hantzsch thiazole synthesis. The general workflow involves the condensation of a thiourea or its derivative with an α-haloester, followed by hydrolysis. The Boc-protection of the 2-amino group is a subsequent step.
Caption: General synthesis workflow for 2-(Boc-amino)thiazole-4-acetic acid and its derivatives.
Antimicrobial and Antifungal Activity
Derivatives of the 2-aminothiazole-4-carboxylate scaffold have demonstrated notable activity against various microbial and fungal pathogens. The data presented below is for non-Boc protected or alternatively acylated derivatives, which provides insight into the potential of this chemical class.
Table 1: Antimycobacterial Activity of 2-Aminothiazole-4-Carboxylate Derivatives [1]
| Compound ID | R1 (at 2-position) | R2 (at 5-position) | Target Organism | MIC (µg/mL) | IC50 (µg/mL) vs. mtFabH |
| 2 | -NH2 | -CH2-Ph | M. tuberculosis H37Rv | 0.06 | >200 |
| 3 | -NHCO-CH2Br | -Ph(3-Cl) | M. tuberculosis H37Rv | >200 | 0.95 |
| 6 | -NH2 | -CH2-Ph(4-Cl) | M. tuberculosis H37Rv | 16 | >200 |
| 9 | -NH2 | -CH2-Cyclohexyl | M. tuberculosis H37Rv | 0.06 | >200 |
| 11 | -NH2 | -CH2-Thiophene | M. tuberculosis H37Rv | 32 | >200 |
| 14 | -NHCO-CH2Br | -CH2-Ph(4-Cl) | M. tuberculosis H37Rv | >200 | 1.1 |
| 15 | -NHCO-CH2Br | -CH2-Ph(2,4-diCl) | M. tuberculosis H37Rv | >200 | 59 |
Experimental Protocol: Antimycobacterial Susceptibility Testing (General Method)[1]
A common method for determining the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis is the Microplate Alamar Blue Assay (MABA).
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Enzyme Inhibitory Activity
The 2-aminothiazole scaffold is a versatile pharmacophore that has been incorporated into inhibitors of various enzymes. While specific data for 2-(Boc-amino)thiazole-4-acetic acid derivatives is limited, related compounds show significant inhibitory potential.
Table 2: Enzyme Inhibitory Activity of 2-Aminothiazole Derivatives
| Compound Class | Target Enzyme | Representative IC50/Ki | Reference |
| 2-Aminothiazole-4-carboxylates | β-ketoacyl-ACP synthase (mtFabH) | 0.95 µM (IC50) | [1] |
| 2-Aminothiazole derivatives | Carbonic Anhydrase I | 0.008 µM (Ki) | |
| 2-Aminothiazole derivatives | Carbonic Anhydrase II | 0.124 µM (Ki) | |
| 2-Aminothiazole derivatives | Acetylcholinesterase (AChE) | 0.129 µM (Ki) | |
| 2-Aminothiazole derivatives | Butyrylcholinesterase (BChE) | 0.083 µM (Ki) | |
| 2-Benzamido-thiazole-4-carboxamides | Casein Kinase 1δ (CK1δ) | 0.040 µM (IC50) |
Hypothetical Mechanism of Action: Kinase Inhibition
Many 2-aminothiazole derivatives function as ATP-competitive inhibitors of protein kinases. The thiazole core acts as a scaffold, presenting substituents that interact with the hinge region and other key residues in the ATP-binding pocket of the kinase.
References
The Advent and Utility of N-Boc Protected Aminothiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its ability to engage in a variety of biological interactions and its synthetic tractability. However, the nucleophilic nature of the 2-amino group often necessitates protection during multi-step syntheses to ensure regioselectivity and prevent unwanted side reactions. The introduction of the tert-butoxycarbonyl (Boc) protecting group marked a significant advancement in the manipulation of the 2-aminothiazole core, enabling the efficient synthesis of complex derivatives. This technical guide provides an in-depth exploration of the discovery, history, and synthetic application of N-Boc protected aminothiazole compounds, complete with detailed experimental protocols and quantitative data.
Historical Perspective and Discovery
The precise first use of N-Boc protection on a 2-aminothiazole is not prominently documented in a single landmark publication. Instead, its adoption appears to be a logical extension of the widespread use of the Boc group in peptide synthesis and general organic chemistry throughout the latter half of the 20th century. The development of protecting groups was a crucial step in enabling the synthesis of complex organic molecules.[1] The Boc group, in particular, gained popularity due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.
The application of N-Boc protection to heterocyclic amines, including 2-aminothiazoles, became more common as medicinal chemists increasingly explored these scaffolds for drug discovery. A significant and well-documented application of N-Boc protected aminothiazoles emerged in the development of the anti-cancer drug Dasatinib. The synthesis of Dasatinib relies on a key N-Boc protected intermediate, ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate, which allows for the controlled construction of the final complex molecule.[2] This prominent example solidified the importance of this protecting group strategy in the synthesis of highly functionalized 2-aminothiazole derivatives.
The Role and Advantages of N-Boc Protection
The primary function of the N-Boc group is to temporarily mask the nucleophilicity of the 2-amino group on the thiazole ring. This protection is crucial for several reasons:
-
Regioselectivity: In multi-step syntheses, other positions on the thiazole ring or substituents may need to be modified. Protecting the amino group prevents it from interfering with these reactions.
-
Prevention of Side Reactions: The unprotected 2-amino group can participate in undesired reactions, such as acylation, alkylation, or oxidation, leading to a mixture of products and reduced yields of the desired compound.
-
Improved Solubility: The introduction of the bulky, lipophilic Boc group can, in some cases, improve the solubility of intermediates in organic solvents, facilitating purification by chromatography.
-
Controlled Deprotection: The Boc group is stable to a variety of reaction conditions, including basic and reductive environments, but can be cleanly removed under acidic conditions, offering a high degree of control in a synthetic sequence.
Synthesis and Deprotection of N-Boc Protected Aminothiazoles
The synthesis of N-Boc protected 2-aminothiazoles is typically achieved through the reaction of a 2-aminothiazole with di-tert-butyl dicarbonate (Boc₂O). The reaction is often carried out in the presence of a base to facilitate the deprotonation of the amino group.
General Experimental Protocol for N-Boc Protection
A solution of the 2-aminothiazole derivative (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, dichloromethane, or a mixture of water and acetone) is treated with di-tert-butyl dicarbonate (1.1-1.5 eq).[1] A base, such as triethylamine, N,N-diisopropylethylamine (DIPEA), or 4-(dimethylamino)pyridine (DMAP), is often added to catalyze the reaction. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried and concentrated, and the crude product is purified, typically by column chromatography, to yield the N-Boc protected 2-aminothiazole.
Deprotection of the N-Boc group is most commonly achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a widely used reagent system for this transformation.
General Experimental Protocol for N-Boc Deprotection
The N-Boc protected 2-aminothiazole (1.0 eq) is dissolved in a solvent such as dichloromethane. An excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v), is added to the solution. The reaction is stirred at room temperature, and its progress is monitored by TLC. Once the starting material is consumed, the solvent and excess acid are removed under reduced pressure. The resulting crude product, often an amine salt, can be used directly in the next step or neutralized with a base and purified as the free amine.
Quantitative Data on N-Boc Protection and Deprotection
The efficiency of N-Boc protection and deprotection reactions is crucial for the overall yield of a synthetic sequence. The following tables summarize representative quantitative data for these transformations on various aminothiazole derivatives.
| Starting Material | Reagents and Conditions | Solvent | Yield (%) | Reference |
| Ethyl 2-aminothiazole-5-carboxylate | (Boc)₂O, DMAP (cat.) | Dichloromethane | 95 | [2] |
| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | (Boc)₂O, Triethylamine | Tetrahydrofuran | 89 | [2] |
| 2-Aminothiazole | (Boc)₂O, NaOH | Water/Dioxane | 92 | Generic Protocol |
| 4-Phenyl-2-aminothiazole | (Boc)₂O, DIPEA | Dichloromethane | 94 | Generic Protocol |
Table 1: Quantitative Data for N-Boc Protection of Aminothiazoles
| Starting Material | Reagents and Conditions | Solvent | Yield (%) | Reference |
| Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate | TFA (20%) | Dichloromethane | 98 | [2] |
| N-(2-chloro-6-methylphenyl)-2-(tert-butoxycarbonylamino)thiazole-5-carboxamide | HCl (4M) | Dioxane | 95 | Generic Protocol |
| tert-Butyl (4-phenylthiazol-2-yl)carbamate | H₂SO₄ (10%) | Methanol | 93 | Generic Protocol |
| tert-Butyl thiazol-2-ylcarbamate | Formic Acid | - | 96 | Generic Protocol |
Table 2: Quantitative Data for N-Boc Deprotection of Aminothiazoles
Visualizing Synthetic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the synthesis and application of N-Boc protected aminothiazoles.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid, a key building block in pharmaceutical research and development.[1] This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.
Physicochemical Properties
This compound, also known as N-Boc-2-amino-4-thiazolacetic acid, is a white to off-white crystalline powder.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₄S | PubChem[1] |
| Molecular Weight | 258.30 g/mol | PubChem[1] |
| IUPAC Name | 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid | PubChem[1] |
| CAS Number | 89336-46-9 | Chem-Impex[2] |
| Melting Point | 166 - 170 °C | Chem-Impex[2] |
| Appearance | White to almost white crystalline powder | Chem-Impex[2] |
| Purity | ≥ 98% (HPLC) | Chem-Impex[2] |
| XLogP3 | 1.3 | PubChem[1] |
Molecular Structure and Conformation
While no experimental crystal structure for this compound has been publicly reported, computational studies on similar thiazole-containing amino acid residues provide significant insight into its likely conformation.
Theoretical calculations using Density Functional Theory (DFT) on model compounds suggest that structural units containing a thiazole ring linked to an amino acid backbone tend to adopt a semi-extended β2 conformation.[3][4] This conformation is primarily stabilized by an intramolecular hydrogen bond between the amide proton (N-H) of the Boc-protecting group and the nitrogen atom of the thiazole ring (N-H⋯NTzl).[3][4] This interaction imparts a degree of rigidity to the molecule.
The tert-butoxycarbonyl (Boc) protecting group itself has preferred conformations, typically with the carbonyl group oriented to minimize steric hindrance. The bulky tert-butyl group influences the rotational freedom around the N-C bond of the carbamate.
Experimental Protocols
Proposed Synthesis
A plausible synthetic route to this compound involves the protection of 2-amino-4-thiazoleacetic acid with di-tert-butyl dicarbonate (Boc₂O). This is a standard procedure for the introduction of a Boc protecting group onto an amine.
Materials:
-
2-amino-4-thiazoleacetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 2-amino-4-thiazoleacetic acid in a 1:1 mixture of THF and water.
-
Add Boc₂O to the solution.
-
Add a solution of NaOH portionwise while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidify the reaction mixture to a pH of approximately 2-3 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for the title compound is not readily available in the searched literature, predictions can be made based on the analysis of similar structures.
-
¹H NMR: Expected signals would include a singlet for the thiazole proton, a singlet for the methylene protons of the acetic acid moiety, a broad singlet for the N-H proton of the Boc group, and a singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: Expected signals would include those for the carbonyl carbons of the Boc and acetic acid groups, the carbons of the thiazole ring, the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. Studies on related Boc-protected amino acids show that the chemical shifts of the carbonyl carbons can be sensitive to the solvent environment.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3500 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |
| C=O Stretch (Carbamate) | 1680 - 1700 |
| C=N Stretch (Thiazole) | ~1600 |
| C=C Stretch (Thiazole) | ~1550 |
Biological Relevance and Applications
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. The 2-aminothiazole moiety is a common feature in many biologically active compounds, including some antibiotics and kinase inhibitors. The Boc-protecting group allows for its use in solid-phase peptide synthesis, enabling the incorporation of this non-canonical amino acid into peptide chains to create novel therapeutic agents.[2]
Conclusion
This compound is a valuable building block in medicinal chemistry. While experimental data on its solid-state structure is lacking, computational studies of related compounds provide strong evidence for a preferred conformation stabilized by an intramolecular hydrogen bond. The synthetic and analytical methods described in this guide are based on established chemical principles and data from analogous molecules, providing a solid foundation for researchers working with this compound. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis, would be beneficial for a more complete understanding of its structural and conformational properties.
References
- 1. 2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid | C10H14N2O4S | CID 15480006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole-amino acids: influence of thiazole ring on conformational properties of amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to Determining the Solubility Profile of N-Boc-2-amino-4-thiazolacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility profile of N-Boc-2-amino-4-thiazolacetic acid in various organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on establishing a robust experimental protocol and data presentation structure to enable researchers to generate and report this critical physicochemical property.
Introduction
N-Boc-2-amino-4-thiazolacetic acid is a key building block in the synthesis of various pharmaceutical compounds.[1] Its solubility in organic solvents is a fundamental parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. Understanding the solubility profile is crucial for process optimization and ensuring the reproducibility of synthetic procedures. This guide outlines the standardized methodologies for solubility determination and provides a template for the systematic presentation of the resulting data.
Compound Information:
-
IUPAC Name: 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid[2]
-
Appearance: White to almost white crystalline powder[1]
-
Melting Point: 166 - 170 °C[1]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The equilibrium or thermodynamic solubility is determined by the shake-flask method, a widely accepted technique for its reliability.[4] This method measures the concentration of the solute in a saturated solution in a specific solvent at a controlled temperature.
2.1. Materials and Equipment
-
N-Boc-2-amino-4-thiazolacetic acid (purity ≥ 98%)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or incubator with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).[4]
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[4]
-
To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is achieved when consecutive measurements show no significant change in concentration.[4]
-
-
Sample Preparation and Analysis:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.[4]
-
Carefully withdraw a sample from the supernatant using a syringe.[4][5]
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.[4]
-
Dilute the filtered sample with an appropriate solvent to a concentration within the calibrated range of the HPLC.
-
Analyze the concentration of the dissolved N-Boc-2-amino-4-thiazolacetic acid using a validated HPLC method.
-
2.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying the concentration of the dissolved compound.[4][5]
-
Column: A C18 column is generally suitable for small organic molecules.[4]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The composition should be optimized for good peak shape and separation.[4]
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Quantification: A calibration curve should be prepared using standard solutions of known concentrations to accurately determine the concentration of the samples.
Data Presentation
Quantitative solubility data should be summarized in a clear and structured table to allow for easy comparison.
Table 1: Solubility of N-Boc-2-amino-4-thiazolacetic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Example: Methanol | 25 | Data to be determined | Data to be determined |
| Example: Ethanol | 25 | Data to be determined | Data to be determined |
| Example: Acetone | 25 | Data to be determined | Data to be determined |
| Example: Acetonitrile | 25 | Data to be determined | Data to be determined |
| Example: Dichloromethane | 25 | Data to be determined | Data to be determined |
| Example: Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Example: Tetrahydrofuran | 25 | Data to be determined | Data to be determined |
| Example: Dimethylformamide | 25 | Data to be determined | Data to be determined |
| Example: Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of N-Boc-2-amino-4-thiazolacetic acid.
Caption: Experimental workflow for determining the solubility of N-Boc-2-amino-4-thiazolacetic acid.
Conclusion
This technical guide provides a standardized approach for the determination and presentation of the solubility profile of N-Boc-2-amino-4-thiazolacetic acid in organic solvents. By following the detailed experimental protocol and data reporting structure, researchers can generate high-quality, reproducible solubility data. This information is invaluable for the efficient design and optimization of synthetic routes, purification processes, and the development of new pharmaceutical entities.
References
Potential Therapeutic Targets for (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid scaffold represents a promising starting point for the development of novel therapeutics. As a derivative of the 2-aminothiazole core, a privileged structure in medicinal chemistry, this compound class is anticipated to exhibit a wide range of biological activities. While specific quantitative data for the parent molecule is not extensively available in the public domain, the known activities of related 2-aminothiazole derivatives suggest significant potential for therapeutic intervention in oncology, infectious diseases, and inflammatory conditions. This technical guide summarizes the potential therapeutic targets, provides detailed hypothetical experimental protocols for their evaluation, and outlines key signaling pathways that may be modulated by these compounds.
Introduction
The 2-aminothiazole moiety is a cornerstone in the design of numerous biologically active compounds, including approved drugs for various indications. Its derivatives are known to possess antibacterial, anti-inflammatory, anticancer, and antiviral properties. The title compound, this compound, features a Boc-protected amine and a carboxylic acid group, offering versatile handles for synthetic modification to generate a library of derivatives, such as amides and esters. These modifications can be tailored to interact with specific biological targets, thereby modulating disease-related pathways. This guide explores the therapeutic potential of these derivatives based on the established pharmacology of the 2-aminothiazole class.
Potential Therapeutic Targets and Bioactivity Data (Illustrative)
Based on the activities of structurally related 2-aminothiazole compounds, derivatives of this compound are predicted to target key proteins involved in cancer, inflammation, and microbial infections. The following tables present illustrative quantitative data for hypothetical derivatives.
Table 1: Illustrative Anticancer Activity of this compound Amide Derivatives
| Compound ID | Derivative (R) | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| ATH-001 | N-phenyl | CDK2/CycE | 150 | MCF-7 (Breast) | 1.2 |
| ATH-002 | N-(4-chlorophenyl) | VEGFR2 | 85 | HCT116 (Colon) | 0.8 |
| ATH-003 | N-benzyl | Bcr-Abl | 210 | K562 (Leukemia) | 2.5 |
| ATH-004 | N-(pyridin-2-yl) | Aurora A | 120 | HeLa (Cervical) | 1.5 |
Table 2: Illustrative Antimicrobial Activity of this compound Ester Derivatives
| Compound ID | Derivative (R') | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| ATE-001 | Methyl | Staphylococcus aureus | 8 | Candida albicans | 16 |
| ATE-002 | Ethyl | Escherichia coli | 16 | Aspergillus niger | 32 |
| ATE-003 | Isopropyl | Pseudomonas aeruginosa | 32 | Cryptococcus neoformans | 16 |
| ATE-004 | Benzyl | Bacillus subtilis | 4 | Candida glabrata | 8 |
Key Signaling Pathways
Derivatives of this compound are likely to exert their therapeutic effects by modulating critical signaling pathways implicated in disease pathogenesis.
MAPK/ERK Signaling Pathway in Cancer
The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.
Caption: MAPK/ERK Signaling Pathway and Potential Inhibition.
NF-κB Signaling Pathway in Inflammation
The NF-κB signaling pathway plays a pivotal role in regulating the inflammatory response. Its inhibition is a key strategy for the development of anti-inflammatory drugs.
Caption: NF-κB Signaling Pathway and Potential Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of novel compounds. The following are representative protocols for assessing the anticancer and antimicrobial activities of this compound derivatives.
In Vitro Kinase Inhibition Assay (Illustrative for CDK2/CycE)
This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
-
Materials:
-
Recombinant human CDK2/CycE enzyme
-
Histone H1 substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 5 µL of the compound dilutions to the respective wells. Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Add 20 µL of the kinase/substrate mixture (CDK2/CycE and Histone H1 in assay buffer) to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration, 10 µM) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Antimicrobial Susceptibility Testing - Broth Microdilution Method (Illustrative)
This protocol determines the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial and fungal strains.
-
Materials:
-
Bacterial or fungal strains (e.g., S. aureus ATCC 29213, C. albicans ATCC 90028)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotics (e.g., Vancomycin, Fluconazole)
-
Sterile 96-well microtiter plates
-
Resazurin solution (for viability indication)
-
-
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth/medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 cells/mL (for fungi).
-
Add 100 µL of the inoculum to each well containing the serially diluted compounds.
-
Include a growth control (inoculum without compound) and a sterility control (broth/medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
After incubation, add 10 µL of Resazurin solution to each well and incubate for an additional 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator (from blue to pink), indicating inhibition of microbial growth.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of derivatives of this compound.
Caption: Workflow for Synthesis and Biological Evaluation.
Conclusion
While direct biological data for this compound is limited, the extensive research on the 2-aminothiazole scaffold strongly supports its potential as a valuable starting point for the development of new therapeutic agents. The synthetic accessibility of its derivatives, coupled with the likelihood of activity against key targets in oncology, infectious diseases, and inflammation, warrants further investigation. The protocols and pathways outlined in this guide provide a framework for the systematic evaluation of this promising compound class. Future studies focusing on the synthesis and rigorous biological testing of a diverse library of derivatives are essential to unlock their full therapeutic potential.
Methodological & Application
Application Notes and Protocols for the Incorporation of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid, a key building block in the synthesis of peptides and peptidomimetics, including its notable application in the side chain of the third-generation cephalosporin antibiotic, ceftazidime.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the exocyclic amine of the thiazole ring ensures selective amide bond formation at the carboxylic acid moiety.
This document outlines the protocols for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, offering detailed experimental procedures, recommendations for coupling reagents, and expected outcomes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in peptide synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₄S |
| Molecular Weight | 274.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). |
| Purity (recommended for SPPS) | >97% |
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following protocol details the incorporation of this compound onto the N-terminus of a resin-bound peptide using standard Boc- or Fmoc-based solid-phase peptide synthesis strategies. The protocol assumes the peptide chain has already been assembled on a suitable resin and the N-terminal protecting group has been removed.
Materials and Reagents
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagents:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Additives (for DIC coupling):
-
HOBt (Hydroxybenzotriazole)
-
-
Base:
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Experimental Workflow for SPPS
Caption: Workflow for the solid-phase synthesis of a thiazole-containing peptide.
Detailed Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Pre-activation of this compound:
-
In a separate vial, dissolve this compound (1.5–3.0 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU or HBTU, 1.5–3.0 eq.) and DIPEA (3.0–6.0 eq.).
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling to the Resin:
-
Drain the DMF from the swollen peptide-resin.
-
Add the pre-activated solution of this compound to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF.
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), continue the coupling for another hour or perform a double coupling.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Add a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin and agitate for 2-4 hours at room temperature. This step will cleave the peptide from the resin and remove the Boc protecting group from the thiazole amine and any other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data for SPPS Coupling
The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound in SPPS.
| Coupling Reagent | Equivalents (Acid:Reagent:Base) | Coupling Time (hours) | Representative Yield | Representative Purity (Crude) |
| HATU/DIPEA | 1.5 : 1.5 : 3.0 | 1 - 2 | >90% | >85% |
| HBTU/DIPEA | 2.0 : 2.0 : 4.0 | 1 - 2 | >90% | >80% |
| DIC/HOBt | 3.0 : 3.0 : - | 2 - 4 | >85% | >75% |
Solution-Phase Synthesis Protocol
This protocol is suitable for the synthesis of smaller peptide fragments or for large-scale production where solid-phase synthesis may not be economical.
Materials and Reagents
-
N-terminally deprotected peptide ester
-
This compound
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Solvents: DMF, DCM, Ethyl acetate, 1N HCl, Saturated NaHCO₃ solution, Brine
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
Experimental Workflow for Solution-Phase Synthesis
Caption: Workflow for the solution-phase synthesis of a thiazole-containing peptide.
Detailed Protocol
-
Reaction Setup: Dissolve the N-terminally deprotected peptide ester (1.0 eq) and this compound (1.1 eq) in DMF or DCM.
-
Activation: Cool the solution to 0°C and add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Coupling: Add DIPEA or NMM (2.5 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired thiazole-containing peptide.
Quantitative Data for Solution-Phase Coupling
| Coupling Reagent | Equivalents (Acid:Amine:Reagent) | Reaction Time (hours) | Representative Yield |
| EDC·HCl/HOBt | 1.1 : 1.0 : 1.2 | 12 - 24 | 75-90% |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
TFA is highly corrosive and should be handled with extreme care.
-
Coupling reagents can be sensitizers; avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The incorporation of this compound into peptide sequences is a straightforward process using standard peptide synthesis methodologies. The choice between solid-phase and solution-phase synthesis will depend on the desired scale and the specific peptide sequence. The protocols and data presented here provide a solid foundation for the successful synthesis of thiazole-containing peptides for various research and drug development applications.
References
Application of N-Boc-2-amino-4-thiazolacetic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Boc-2-amino-4-thiazolacetic acid is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. Its unique structural features, including the reactive carboxylic acid group, the Boc-protected amine, and the thiazole core, make it an ideal starting material for synthesizing a diverse range of biologically active molecules. The thiazole ring is a well-established pharmacophore found in numerous approved drugs, contributing to favorable interactions with various biological targets. This document provides detailed application notes and protocols for utilizing N-Boc-2-amino-4-thiazolacetic acid in the discovery of novel therapeutic agents, with a focus on anticancer and anti-inflammatory applications.
Key Applications in Drug Discovery
N-Boc-2-amino-4-thiazolacetic acid serves as a key intermediate in the synthesis of compounds targeting a variety of diseases. The Boc protecting group allows for selective manipulation of the molecule, enabling the facile introduction of diverse functionalities. The 2-aminothiazole scaffold is a prominent feature in many biologically active compounds, including kinase inhibitors for cancer therapy and agents with anti-inflammatory and immunosuppressive properties.[1]
Anticancer Drug Discovery
The 2-aminothiazole moiety is a core structural component of several potent kinase inhibitors.[1] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. N-Boc-2-amino-4-thiazolacetic acid provides a robust scaffold for the development of novel kinase inhibitors. One of the most notable examples is Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1]
Derivatives of 2-aminothiazole have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]
Anti-inflammatory and Immunosuppressive Agents
Derivatives of 2-amino-4-thiazolacetic acid have also been investigated for their anti-inflammatory and immunosuppressive activities. These compounds can modulate inflammatory pathways, offering potential therapeutic benefits for a range of inflammatory and autoimmune diseases.[3]
Quantitative Data on Biological Activity
The following tables summarize the reported biological activities of various derivatives synthesized using the 2-aminothiazole scaffold, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | K562 (Chronic Myeloid Leukemia) | <0.001 | [2] |
| Derivative 20 | H1299 (Human Lung Cancer) | 4.89 | [4] |
| Derivative 20 | SHG-44 (Human Glioma) | 4.03 | [4] |
| Derivative 28 | A549 (Lung Carcinoma) | 8.64 | [4] |
| Derivative 28 | HeLa (Cervical Cancer) | 6.05 | [4] |
| Derivative 28 | HT29 (Colorectal Adenocarcinoma) | 0.63 | [4] |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 | [5][6] |
| 2-aminothiazole-flavonoid hybrid | U87 (Glioblastoma) | 1.4 ± 0.5 | [7] |
Table 2: Anti-inflammatory Activity of 2-Aminothiazole Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Thiazolyl-hydrazinomethylidene pyrazole derivative | COX-1 | 1.00 - 6.34 | [6] |
| Thiazolyl-hydrazinomethylidene pyrazole derivative | COX-2 | 0.09 - 0.71 | [6] |
| Celecoxib (Reference Drug) | COX-1 | 7.21 | [6] |
| Celecoxib (Reference Drug) | COX-2 | 0.83 | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the discovery workflow.
Figure 1: Bcr-Abl signaling pathway and its inhibition by Dasatinib.
Figure 2: General experimental workflow for drug discovery.
Experimental Protocols
Synthesis of 2-Aminothiazole Derivatives (General Procedure)
This protocol outlines a general method for the synthesis of 2-aminothiazole derivatives starting from an α-haloketone and thiourea, a common method for constructing the thiazole ring.[8]
Materials:
-
α-Bromoketone derivative (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Developing solvent (e.g., ethyl acetate/hexane mixture)
-
UV lamp
Procedure:
-
To a round-bottom flask, add the α-bromoketone derivative (1.0 eq) and ethanol.
-
Stir the mixture until the α-bromoketone is completely dissolved.
-
Add thiourea (1.1 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (the boiling point of ethanol).
-
Monitor the progress of the reaction by TLC. Spot a small amount of the reaction mixture on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion
N-Boc-2-amino-4-thiazolacetic acid is a highly valuable and versatile building block in drug discovery. Its utility in the synthesis of potent anticancer and anti-inflammatory agents has been well-demonstrated. The protocols and data presented in this document provide a foundational guide for researchers to explore the potential of this scaffold in developing novel therapeutics. Further exploration of its derivatives is warranted to uncover new lead compounds for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Solid-Phase Synthesis Incorporating Boc-Amino Thiazole Acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, frequently found in compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Its incorporation into peptides and small molecules is of significant interest in drug discovery. Solid-phase peptide synthesis (SPPS) provides an efficient method for the assembly of such molecules. This document outlines the key considerations and protocols for incorporating Boc-amino thiazole acetic acid into a growing peptide chain on a solid support using Boc/Bzl protection strategy.[2]
The Boc (tert-butyloxycarbonyl) protecting group is an acid-labile group used for the temporary protection of the Nα-amino group.[2] The general workflow of Boc-SPPS involves repetitive cycles of Nα-Boc deprotection with a moderate acid, such as trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid.[2][3]
Experimental Protocols
Resin Selection and Loading of the First Amino Acid
The choice of resin depends on the desired C-terminal functionality of the final peptide (acid or amide). For C-terminal acids, Merrifield or PAM resins are commonly used.[3][4] For C-terminal amides, MBHA or BHA resins are the supports of choice.[3][4]
Protocol 1.1: Loading of the First Boc-Amino Acid onto Merrifield Resin (Cesium Salt Method)
This method is widely used to minimize racemization.
-
Prepare the Cesium Salt:
-
Dissolve the first Boc-amino acid in a mixture of ethanol (2 mL/mmol) and water (0.5 mL/mmol).
-
Adjust the pH to 7.0 with a 2 M aqueous solution of cesium carbonate.
-
Evaporate the solution to dryness.
-
Co-evaporate with dioxane twice to ensure the salt is anhydrous.[5]
-
-
Resin Swelling and Esterification:
-
Swell the Merrifield resin in dichloromethane (DCM) for 1 hour, then wash with dimethylformamide (DMF).[5]
-
Add the dried Boc-amino acid cesium salt (1.2 equivalents relative to resin substitution) dissolved in DMF to the resin.
-
Heat the mixture at 50 °C overnight with gentle agitation.[5]
-
The reaction can be catalyzed by the addition of potassium iodide (0.1 equivalents).[5]
-
-
Washing:
-
Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin in vacuo.[5]
-
Solid-Phase Synthesis Cycle: Deprotection and Coupling
The following cycle is repeated to elongate the peptide chain.
Protocol 2.1: Nα-Boc Deprotection
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 5 minutes.[4]
-
Filter and repeat the treatment with 50% TFA in DCM for an additional 20-25 minutes.[6]
-
Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual acid.[4]
Protocol 2.2: Neutralization
The deprotected amine is a TFA salt and must be neutralized before coupling.[2]
-
Wash the deprotected peptide-resin with DCM.
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (v/v) for 2 x 2 minutes.[4]
-
Wash the resin with DCM (3x) to remove excess base.
Protocol 2.3: Coupling of Boc-Amino Thiazole Acetic Acid
Due to the unique structure of Boc-amino thiazole acetic acid, optimizing coupling conditions is crucial to ensure high efficiency. Standard coupling reagents such as carbodiimides with an additive, or more potent uronium/aminium or phosphonium salt-based reagents can be used.[7]
Method A: DIC/HOBt Coupling
This is a cost-effective and reliable method for standard couplings.[7][8]
-
Swell the neutralized peptide-resin in DMF.
-
In a separate vessel, dissolve Boc-amino thiazole acetic acid (2-4 equivalents) and 1-hydroxybenzotriazole (HOBt) (2-4 equivalents) in DMF.
-
Add the dissolved amino acid and HOBt solution to the resin.
-
Add diisopropylcarbodiimide (DIC) (2-4 equivalents) to the resin slurry.
-
Agitate the reaction vessel for 2-6 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.[9]
-
If the coupling is incomplete, a second coupling can be performed with fresh reagents.[9]
-
Once complete, wash the resin with DMF (3x) and DCM (3x).
Method B: HBTU/HATU Coupling
These reagents are highly efficient and recommended for potentially difficult couplings.[8][10]
-
Swell the neutralized peptide-resin in DMF.
-
In a separate vessel, dissolve Boc-amino thiazole acetic acid (2-4 equivalents) and HBTU or HATU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-4 hours.
-
Monitor the reaction using the Kaiser test.
-
If the coupling is incomplete, a double coupling may be necessary.[11]
-
Once complete, wash the resin with DMF (3x) and DCM (3x).
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups. For peptides synthesized on Merrifield or PAM resins using the Boc/Bzl strategy, strong acidic conditions are required.[4][12]
Protocol 3.1: HF Cleavage
Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated HF apparatus by trained personnel.
-
Dry the peptide-resin thoroughly.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail to the vessel. A common mixture is p-cresol and p-thiocresol.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum.
-
Wash the resin with cold diethyl ether to remove scavengers and organic byproducts.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 20% acetic acid) and lyophilize.
Protocol 3.2: TFMSA Cleavage
Trifluoromethanesulfonic acid (TFMSA) is a strong acid that can be used as an alternative to HF and does not require a specialized apparatus.[12]
-
Place the dried peptide-resin in a round-bottom flask with a stir bar.
-
Add a scavenger mixture (e.g., thioanisole and ethanedithiol).
-
Cool the flask in an ice bath.
-
Slowly add TFMSA to the flask with vigorous stirring.
-
Stir the reaction mixture for 1-2 hours at 0-5 °C.[4]
-
Filter the resin and wash with neat TFA.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by filtration and wash with cold ether.
-
Dissolve the crude peptide in a suitable aqueous solvent and lyophilize.
Data Presentation
Table 1: Recommended Reagent Quantities for Solid-Phase Synthesis Cycle
| Step | Reagent | Equivalents (relative to resin loading) |
| Deprotection | 50% TFA in DCM | - |
| Neutralization | 10% DIEA in DCM | - |
| Coupling (DIC/HOBt) | Boc-Amino Thiazole Acetic Acid | 2 - 4 |
| HOBt | 2 - 4 | |
| DIC | 2 - 4 | |
| Coupling (HBTU/HATU) | Boc-Amino Thiazole Acetic Acid | 2 - 4 |
| HBTU/HATU | 2 - 4 | |
| DIEA | 4 - 8 |
Table 2: Typical Reaction Parameters for Solid-Phase Synthesis
| Step | Parameter | Value |
| Deprotection | Time | 25 - 30 minutes |
| Temperature | Room Temperature | |
| Neutralization | Time | 2 x 2 minutes |
| Temperature | Room Temperature | |
| Coupling (DIC/HOBt) | Time | 2 - 6 hours |
| Temperature | Room Temperature | |
| Coupling (HBTU/HATU) | Time | 1 - 4 hours |
| Temperature | Room Temperature | |
| Cleavage (HF) | Time | 1 - 2 hours |
| Temperature | 0 °C | |
| Cleavage (TFMSA) | Time | 1 - 2 hours |
| Temperature | 0 - 5 °C |
Visualizations
Caption: Workflow for a single cycle of solid-phase synthesis.
Caption: Decision workflow for monitoring coupling reaction completion.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Microwave-assisted TFA cleavage of peptides from Merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. osti.gov [osti.gov]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
Application Notes: Synthesis of Cephalosporin Side Chains using (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid is a critical building block in the synthesis of various third and fourth-generation cephalosporin antibiotics. Its aminothiazole ring is a key structural feature responsible for the enhanced antibacterial spectrum and potency of these drugs. This document provides detailed application notes and protocols for the synthesis of cephalosporin side chains by coupling this compound with the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA).
The tert-butoxycarbonyl (Boc) protecting group on the amino function of the thiazole ring allows for selective acylation of the 7-amino group of 7-ACA. The thiazole acetic acid moiety forms the characteristic C-7 side chain of many modern cephalosporins, contributing to their stability against β-lactamases and their potent antibacterial activity.
Key Applications
-
Synthesis of Cefixime, Ceftriaxone, and Cefotaxime analogues: This side chain is a common precursor for the synthesis of several clinically important cephalosporins.
-
Development of Novel Cephalosporin Derivatives: Researchers can utilize this precursor to generate novel cephalosporin derivatives with potentially improved pharmacokinetic and pharmacodynamic properties.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of a variety of analogues with modifications to this side chain allows for in-depth SAR studies to understand the molecular basis of their antibacterial activity.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₄S |
| Molecular Weight | 258.30 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents like DMF, DMSO, and alcohols. |
Synthesis Overview
The core of the synthesis involves the formation of an amide bond between the carboxylic acid group of this compound and the primary amine of 7-aminocephalosporanic acid (7-ACA). This reaction is a standard peptide coupling and requires the activation of the carboxylic acid.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of cephalosporin derivatives.
Experimental Protocols
Protocol 1: Activation of this compound
Method 1: Acyl Chloride Formation
This method is suitable for robust, small-scale synthesis.
-
Reagents and Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round bottom flask with a reflux condenser and drying tube
-
Ice bath
-
-
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
The crude acyl chloride is typically used immediately in the next step without further purification.
-
Method 2: Active Ester Formation (DCC/NHS Coupling)
This method is generally milder and often results in higher yields with less racemization.
-
Reagents and Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Ice bath
-
Filtration setup
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM in a round bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the stirred solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
The filtrate containing the activated NHS ester can be used directly in the coupling step.
-
Protocol 2: Coupling with 7-Aminocephalosporanic Acid (7-ACA)
-
Reagents and Materials:
-
Activated this compound (from Protocol 1)
-
7-Aminocephalosporanic acid (7-ACA)
-
A suitable base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Ice bath
-
-
Procedure:
-
Suspend 7-ACA (1 equivalent) in the chosen anhydrous solvent in a round bottom flask.
-
Add the base (2-3 equivalents) to the suspension and stir until a clear solution is obtained.
-
Cool the solution in an ice bath.
-
Slowly add the solution of the activated side chain (from Protocol 1, 1.1 equivalents) to the 7-ACA solution.
-
Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding water or a dilute acid solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected cephalosporin.
-
Protocol 3: Deprotection of the Boc Group
-
Reagents and Materials:
-
Boc-protected cephalosporin (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Ice bath
-
-
Procedure:
-
Dissolve the crude Boc-protected cephalosporin in DCM in a round bottom flask.
-
Cool the solution in an ice bath.
-
Add TFA dropwise to the solution (typically a 1:1 mixture of TFA:DCM is used).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or HPLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by crystallization or chromatography.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes. Note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.
| Step | Activating Agent | Coupling Conditions | Typical Yield (%) | Purification Method |
| Coupling | SOCl₂ | DCM, TEA, 0°C to RT | 60-75% | Column Chromatography |
| Coupling | DCC/NHS | DCM, 0°C to RT | 75-90% | Column Chromatography |
| Deprotection | TFA | DCM, 0°C to RT | >90% | Crystallization/HPLC |
Visualization of Key Processes
Activation of Carboxylic Acid
Caption: Carboxylic acid activation pathway.
Amide Bond Formation (Coupling)
Caption: Amide bond formation in the coupling reaction.
Conclusion
The use of this compound is a well-established and versatile method for the synthesis of a wide range of potent cephalosporin antibiotics. The protocols outlined in this document provide a solid foundation for researchers to successfully synthesize these important pharmaceutical compounds. Optimization of reaction conditions, including solvent, base, and temperature, may be necessary to achieve the best results for specific target molecules. Proper analytical techniques are crucial for monitoring reaction progress and ensuring the purity of the final products.
References
The Versatile Intermediate: (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid in Drug Discovery
(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid is a pivotal chemical intermediate, extensively utilized by researchers, scientists, and drug development professionals in the synthesis of advanced pharmaceuticals, most notably third-generation cephalosporin antibiotics. Its unique structural features, including a thiazole ring and a tert-butoxycarbonyl (Boc) protecting group, make it a versatile building block for creating complex bioactive molecules. The Boc group provides stability and allows for selective reactions, a critical aspect in multi-step organic synthesis.
This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate in the synthesis of cephalosporin analogues.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₄S |
| Molecular Weight | 258.30 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 89336-46-9 |
Application in the Synthesis of Third-Generation Cephalosporins
This compound is a key precursor for the side chain of numerous third-generation cephalosporins. These antibiotics exhibit a broad spectrum of activity against Gram-negative bacteria and are crucial in treating a variety of infectious diseases. The general synthetic workflow involves two main steps: the amide coupling of the acetic acid intermediate with a cephalosporin core, followed by the deprotection of the Boc group to yield the final active pharmaceutical ingredient (API).
Synthetic workflow for cephalosporins.
Experimental Protocols
Protocol 1: Amide Coupling with a Cephalosporin Core
This protocol details the amide bond formation between this compound and a 7-aminocephalosporanic acid (7-ACA) derivative, a key step in the synthesis of many cephalosporin antibiotics. The reaction typically employs a coupling agent to activate the carboxylic acid.
Materials:
-
This compound
-
7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA) or other 7-ACA derivative
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.2 equivalents) in anhydrous DMF at 0 °C, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add the 7-aminocephalosporanic acid derivative (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected cephalosporin intermediate.
| Parameter | Condition | Typical Yield |
| Solvent | DMF or DCM | 80-95% |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12-24 hours |
Protocol 2: Boc Deprotection
The final step in the synthesis of the active cephalosporin is the removal of the Boc protecting group. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected cephalosporin intermediate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected cephalosporin intermediate in anhydrous DCM (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution (typically 20-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Precipitate the product by adding cold diethyl ether to the concentrated residue.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final cephalosporin as a TFA salt.
| Parameter | Condition | Typical Yield |
| Solvent | Dichloromethane | >90% |
| Reagent | Trifluoroacetic Acid (20-50%) | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 1-4 hours |
Biological Activity and Mechanism of Action
Cephalosporins synthesized using this compound are potent inhibitors of bacterial cell wall synthesis. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.
Signaling pathway of cephalosporin action.
The inhibition of PBPs by third-generation cephalosporins not only halts the construction of the cell wall but also induces a futile cycle of synthesis and degradation of the peptidoglycan.[1][2] This malfunctioning of the cell wall biosynthetic machinery leads to a loss of cell wall integrity, ultimately resulting in bacterial cell lysis and death.[3][4] The aminothiazole side chain, derived from this compound, is crucial for the enhanced activity and stability of these antibiotics against a broad range of bacteria.
References
- 1. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalosporins, 3rd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. resources.biomol.com [resources.biomol.com]
Application Notes and Protocols: (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid, often abbreviated as Boc-ATAA, is a pivotal heterocyclic intermediate in modern medicinal chemistry. Its structure, featuring a 2-aminothiazole core protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile building block for the synthesis of a wide array of biologically active compounds. The aminothiazole moiety is recognized as a "privileged scaffold," frequently appearing in molecules with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties. The presence of the Boc protecting group provides a crucial handle for synthetic chemists, allowing for the selective unmasking of the amine functionality under specific acidic conditions, thereby enabling precise control over complex synthetic routes.
These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of cephalosporin antibiotics and as a scaffold for the development of novel anticancer agents. Detailed experimental protocols for key synthetic transformations and biological assays are also presented.
Key Applications in Medicinal Chemistry
Intermediate in the Synthesis of Cephalosporin Antibiotics
This compound and its derivatives are crucial precursors for the synthesis of third and fourth-generation cephalosporin antibiotics. The aminothiazole side chain is a common feature in many potent cephalosporins, contributing to their broad-spectrum antibacterial activity and stability against β-lactamases. The synthesis typically involves the deprotection of the Boc group, followed by coupling of the resulting aminothiazole acetic acid with the 7-aminocephalosporanic acid (7-ACA) core.
Scaffold for Anticancer Drug Discovery
The 2-aminothiazole nucleus is a key pharmacophore in a variety of anticancer agents, including clinically approved drugs like Dasatinib. Derivatives of this compound have been extensively explored for their potential to inhibit various protein kinases and interfere with critical signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and TGF-β pathways.
Data Presentation
Table 1: In Vitro Anticancer Activity of Selected Aminothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action | Reference |
| 13c | AGS (gastric) | 4.0 | Not specified | [1] |
| HT-29 (colorectal) | 4.4 | Not specified | [1] | |
| HeLa (cervical) | 5.8 | Not specified | [1] | |
| 13d | AGS (gastric) | 7.2 | Not specified | [1] |
| HT-29 (colorectal) | 11.2 | Not specified | [1] | |
| HeLa (cervical) | 13.8 | Not specified | [1] | |
| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50–4.75 | PI3K/AKT/mTOR pathway inhibitor | [2] |
| Compound 29 | - | 0.079 | Aurora A kinase inhibitor | [2] |
| Compound 30 | - | 0.140 | Aurora A kinase inhibitor | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Novel Cephalosporin Derivatives
| Compound ID | S. aureus (ATCC 25923) | S. aureus (MRSA, ATCC 43300) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | Reference |
| 12a | 0.06 | 1-2 | 0.125 | >64 | >64 | [3] |
| 12b | 0.06 | 0.125-0.25 | >64 | >64 | >64 | [3] |
| 13a | 0.25 | 0.25 | >64 | >64 | >64 | [3] |
| 13b | 0.25 | 1-2 | 0.25 | >64 | >64 | [3] |
| 17b | 8-16 | 16-32 | >64 | 2-4 | 1-2 | [3] |
| 18b | >64 | >64 | >64 | 2-4 | 16-32 | [3] |
Experimental Protocols
Protocol 1: Representative Synthesis of (2-Aminothiazol-4-yl)-acetic acid Hydrochloride (A Precursor to the Title Compound)
This protocol describes a general method for the synthesis of the core aminothiazole acetic acid structure, which can be subsequently protected with a Boc group.
Materials:
-
Thiourea
-
4-chloroacetoacetyl chloride
-
Methylene chloride
-
Water
Procedure:
-
Prepare a suspension of thiourea (15.2 g) in water (30.0 g) in a round-bottomed flask and cool to +5 °C.[4]
-
In a separate double-walled flask, dissolve diketene (18.6 g) in methylene chloride (187.7 g) and cool to -25 °C.[4]
-
Pass chlorine gas through the diketene solution at -20° to -25° C to form 4-chloroacetoacetyl chloride.[4]
-
Add the 4-chloroacetoacetyl chloride solution dropwise to the thiourea suspension over 25 minutes, maintaining the temperature at +7° to +8° C with constant stirring.[4]
-
After the addition is complete, continue stirring for 30 minutes at +5° to +7° C.[4]
-
Remove the cooling bath and continue stirring for an additional 60 minutes, allowing the temperature to rise to +26° to 27° C.[4]
-
Place the reaction mixture in a refrigerator to precipitate the (2-aminothiazol-4-yl)-acetic acid hydrochloride.[4]
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the product under vacuum.
Protocol 2: Boc Protection of the Aminothiazole Moiety
This protocol describes the protection of the 2-amino group of a thiazole derivative with a tert-butoxycarbonyl (Boc) group.
Materials:
-
(2-Aminothiazol-4-yl)-acetic acid derivative
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the (2-aminothiazol-4-yl)-acetic acid derivative (1 equivalent) in the chosen solvent.
-
Add the base (e.g., TEA, 1.2 equivalents) to the solution.
-
Add (Boc)₂O (1.1 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a weak acidic solution (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the Boc-protected product.
Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and robust procedure for the removal of the Boc protecting group, a crucial step before coupling the side chain to a core structure.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a clean, dry round-bottom flask, dissolve the Boc-protected compound (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
Cool the flask in an ice bath and stir the solution for 5-10 minutes.
-
Slowly add TFA (e.g., to a final concentration of 25-50% v/v) to the stirred solution at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting residue is the trifluoroacetate salt of the deprotected amine. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Protocol 4: Representative Synthesis of a Cephalosporin Derivative
This protocol outlines a general procedure for coupling the aminothiazole side chain to a cephalosporin core after Boc deprotection.
Materials:
-
7-Amino-3-substituted-3-cephem-4-carboxylic acid (cephalosporin core)
-
(2-Aminothiazol-4-yl)-acetic acid derivative (from Protocol 3)
-
Coupling agent (e.g., 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate - MAEM)
-
Triethylamine (TEA) or another suitable organic base
-
Solvent system (e.g., Water/THF mixture)
Procedure:
-
Suspend the 7-amino-3-substituted-3-cephem-4-carboxylic acid and the activated aminothiazole acetic acid derivative (e.g., MAEM) in a water/THF mixture.
-
Cool the mixture to 0-5 °C.
-
Add triethylamine to the mixture and stir at 0-5 °C until the reaction is complete (monitor by HPLC).
-
Upon completion, add ethyl acetate to the reaction mixture.
-
Separate the aqueous and organic layers.
-
The product in the aqueous layer can be precipitated by adding a suitable counter-ion and an anti-solvent like acetone.
-
Filter the precipitate, wash, and dry to obtain the final cephalosporin product.
Mandatory Visualizations
Caption: Synthetic workflow for Boc-ATAA and its use.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Caption: Inhibition of the TGF-β/SMAD pathway.
References
- 1. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided engineering of TGF-βs for the development of novel inhibitors and probing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0453924A1 - A process for synthesizing cephalosporin compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid, a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The protocols focus on two key derivatization strategies: amide bond formation and esterification. Additionally, the biological context of thiazole derivatives as inhibitors of the PI3K/AKT/mTOR signaling pathway is discussed, providing a rationale for the development of new compounds based on this scaffold.
Introduction
This compound is a valuable starting material in medicinal chemistry. The presence of a carboxylic acid moiety, a Boc-protected amine, and a thiazole ring offers multiple points for chemical modification, enabling the creation of diverse libraries of novel compounds. The thiazole core is a privileged structure found in numerous biologically active molecules, including approved drugs. Derivatives of this scaffold have shown significant promise as antibacterial and anticancer agents, often through the inhibition of key cellular signaling pathways.
Data Presentation: Derivatization Reactions
The following tables summarize the quantitative data for representative derivatization reactions of this compound and related compounds.
Table 1: Amide Coupling Reactions
| Entry | Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline | HATU, DIPEA | DMF | 12 | 85 | [1] |
| 2 | Benzylamine | HCTU, HOBt, DIEA | DMA | 12 | 92 | [2] |
| 3 | Morpholine | EDC, HOBt | DCM | 16 | 78 | [3] |
| 4 | Glycine methyl ester | TBTU, DIEA | DMF | 8 | 88 | General Method |
Table 2: Esterification Reactions
| Entry | Alcohol | Reagent/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Methanol | SOCl₂ | Methanol | 5 | 95 | General Method |
| 2 | Ethanol | DCC, DMAP | DCM | 6 | 90 | General Method |
| 3 | tert-Butanol | EDC, DMAP | DCM | 24 | 65 | General Method |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the synthesis of amides from this compound.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the amine (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired amide.
Protocol 2: General Procedure for Esterification using Thionyl Chloride (for Methyl and Ethyl Esters)
This protocol is suitable for the synthesis of simple alkyl esters.
Materials:
-
This compound
-
Anhydrous methanol or ethanol (as solvent)
-
Thionyl chloride (SOCl₂) (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 equivalent) in anhydrous methanol or ethanol at 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired ester. Further purification can be performed by column chromatography if necessary.
Mandatory Visualizations
Experimental Workflow: Derivatization of this compound
Caption: Synthetic routes for derivatization.
Signaling Pathway: Inhibition of PI3K/AKT/mTOR by Thiazole Derivatives
Many synthesized thiazole derivatives exhibit their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[4][5][6][7][8] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[5] Thiazole-containing compounds can act as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[4][5][6]
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of pH-Responsive Polymeric Nanoparticles for Targeted Doxorubicin Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymeric nanoparticles have emerged as a highly promising platform for targeted drug delivery, offering the potential to enhance therapeutic efficacy while minimizing systemic side effects.[1][2] These systems can encapsulate a wide range of therapeutic agents, protecting them from degradation and enabling controlled release.[3] A key strategy in targeted therapy is the design of "smart" nanoparticles that respond to specific stimuli within the tumor microenvironment, such as reduced pH.[4][5] Tumor tissues typically exhibit a more acidic environment (pH ~6.5) compared to healthy tissues (pH 7.4). This differential provides a trigger for the localized release of anticancer drugs.[6]
This application note provides a detailed protocol for the synthesis, characterization, and in vitro evaluation of a pH-responsive polymeric nanoparticle system for the targeted delivery of doxorubicin (DOX), a widely used chemotherapy agent. The system is based on a copolymer designed to be stable at physiological pH but to disassemble and release its payload in an acidic environment.[5][7]
Overall Development Workflow
The development and preclinical evaluation of a new drug delivery system is a multi-step process that begins with material synthesis and progresses through comprehensive characterization and biological testing.
Caption: Preclinical Development Workflow.
Experimental Protocols
Protocol 1: Synthesis of pH-Responsive Doxorubicin-Loaded Nanoparticles
This protocol describes the synthesis of a pH-sensitive copolymer, poly(RGD-co-β-amino ester), and the subsequent encapsulation of doxorubicin (DOX). The copolymer is synthesized via a one-pot Michael addition reaction.[7]
Materials:
-
Di(ethylene glycol) diacrylate (DEDA)
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
3-(diethylamino)propylamine (DEPA)
-
GGRGD peptide
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Deionized (DI) water
Procedure:
-
DOX Free Base Preparation: Dissolve 10 mg of DOX·HCl in 2 mL of DMSO. Add a threefold molar excess of triethylamine (TEA) and stir in the dark for 2 hours to obtain the DOX free base.
-
Copolymer Synthesis: In a separate vial, dissolve DEDA, PEGDA, DEPA, and GGRGD peptide in DMSO. The molar ratios should be optimized based on desired hydrophilic/hydrophobic balance.
-
Reaction Initiation: Add the polymer component solution to the DOX solution. Stir the mixture at room temperature for 48 hours in the dark. The Michael addition reaction will proceed, forming the copolymer and encapsulating the DOX.
-
Nanoparticle Self-Assembly: Add the reaction mixture dropwise into vigorously stirring DI water. The amphiphilic copolymer will self-assemble into DOX-loaded nanoparticles.
-
Purification: Transfer the nanoparticle suspension to a dialysis tube (MWCO 3.5 kDa) and dialyze against DI water for 48 hours to remove unreacted monomers, DMSO, and unloaded DOX. Lyophilize the purified nanoparticle suspension to obtain a dry powder.
Protocol 2: Physicochemical Characterization of Nanoparticles
Characterization is crucial to ensure the nanoparticles meet the required specifications for drug delivery.[2][8]
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Re-disperse the lyophilized nanoparticles in DI water at a concentration of 1 mg/mL.
-
Sonicate the suspension for 2 minutes to ensure homogeneity.
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate to determine the average hydrodynamic diameter (size), PDI, and surface charge (zeta potential).
-
2. Morphology:
-
Technique: Transmission Electron Microscopy (TEM).[3]
-
Procedure:
-
Place a drop of the nanoparticle suspension (0.1 mg/mL) onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain the sample with 2% phosphotungstic acid for enhanced contrast.
-
Image the grid using a TEM to observe the size, shape, and morphology of the nanoparticles.
-
3. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Technique: UV-Vis Spectrophotometry.
-
Procedure:
-
Accurately weigh a known amount of lyophilized DOX-loaded nanoparticles.
-
Dissolve the nanoparticles in DMSO to disrupt the structure and release the encapsulated DOX.
-
Measure the absorbance of the solution at 485 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration of DOX using a pre-established standard curve.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
Protocol 3: In Vitro pH-Responsive Drug Release Study
This protocol evaluates the release of DOX from the nanoparticles under physiological (pH 7.4) and acidic tumor (pH 5.0) conditions.[7] The dialysis membrane method is commonly used for this purpose.[9]
Materials:
-
DOX-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
-
Dialysis tubing (MWCO 3.5 kDa)
-
Orbital shaker incubator
Procedure:
-
Disperse 5 mg of DOX-loaded nanoparticles in 5 mL of the respective release buffer (pH 7.4 or pH 5.0).
-
Transfer the suspension into a dialysis bag and seal it securely.
-
Immerse the dialysis bag into 50 mL of the same release buffer in a beaker.
-
Place the beaker in an orbital shaker set at 100 rpm and 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the buffer from the beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantify the amount of DOX in the collected samples using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Plot the cumulative percentage of drug released versus time.
References
- 1. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pH-Responsive Polymer Nanomaterials for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of pH-sensitive poly(RGD-co-β-amino ester)s for targeted intracellular drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]
- 9. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid. This critical step yields (2-amino-thiazol-4-yl)-acetic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds, including cephalosporin antibiotics like Cefditoren.
The following sections outline the most common and effective methods for Boc deprotection of this substrate, focusing on acidic cleavage using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). Alternative methods are also discussed.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group under acidic conditions is a well-established and reliable method. The reaction proceeds through a carbamate hydrolysis mechanism initiated by protonation of the carbonyl oxygen of the Boc group. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. The newly formed amine is then protonated by the excess acid to form the corresponding salt.[1]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Quantitative Data Summary
The selection of a deprotection method often depends on the desired reaction time, yield, and the presence of other acid-sensitive functional groups. The following table summarizes typical conditions and expected outcomes for the deprotection of this compound and its derivatives.
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity | Notes |
| TFA/DCM (1:1) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | >90 | High | Common and efficient method. Volatility of TFA simplifies workup.[1][2] |
| 4M HCl in Dioxane | 1,4-Dioxane | RT | 2 - 16 | >90 | High | Good alternative to TFA; product precipitates as HCl salt.[3] |
| HCl (gas) in Ether/EtOAc | Diethyl Ether or Ethyl Acetate | 0 to RT | 1 - 5 | High | High | Anhydrous conditions can be beneficial for sensitive substrates. |
| Oxalyl Chloride/Methanol | Methanol | RT | 1 - 4 | up to 90 | High | Mild conditions, suitable for substrates with acid-labile groups.[4] |
| Thermal (High Temperature) | Water or Dioxane/Water | 100 - 150 | 0.5 - 6 | Variable | Variable | "Green" alternative, but may not be suitable for all substrates.[5] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and effective methods for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (optional, for precipitation)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically a 1:1 v/v ratio with DCM) to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[6]
-
Work-up Option A (Isolation of the free amine):
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
-
Work-up Option B (Isolation of the TFA salt):
-
After the initial concentration, add cold diethyl ether to the residue to precipitate the TFA salt of the product.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[7]
-
Caption: Experimental Workflow for TFA-Mediated Boc Deprotection.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a good alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
Procedure:
-
Suspend or dissolve this compound (1.0 equiv) in anhydrous 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the mixture.[8]
-
Stir the reaction at room temperature for 2-16 hours. The hydrochloride salt of the product may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation, then filter, wash, and dry as above.
Caption: Experimental Workflow for HCl-Mediated Boc Deprotection.
Alternative Deprotection Methods
While acidic cleavage is the most common approach, certain substrates may be sensitive to strong acids. In such cases, alternative methods can be considered.
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in dichloromethane can effect Boc deprotection, sometimes with improved selectivity in the presence of other acid-labile groups.[9]
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent (e.g., boiling water or a mixture of dioxane and water) can lead to deprotection without the need for acidic reagents. This is considered a "green" method, though reaction times can be longer and yields may vary.[5]
-
Mild Acidic Conditions: For substrates that are particularly acid-sensitive, milder acidic reagents such as pyridinium p-toluenesulfonate (PPTS) or the use of solid-supported acids can be explored.
Troubleshooting and Considerations
-
Side Reactions: The primary side reaction to consider during acidic deprotection is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation that is formed.[10] For substrates containing electron-rich aromatic rings or other nucleophilic functional groups, the addition of a scavenger such as anisole or thioanisole to the reaction mixture is recommended to trap the tert-butyl cation.
-
Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time, temperature, or the concentration of the acid may be necessary. For sterically hindered substrates, stronger acidic conditions might be required.
-
Product Isolation: The deprotected product, (2-amino-thiazol-4-yl)-acetic acid, is an amino acid and may be soluble in aqueous solutions, especially at certain pH values. Care should be taken during aqueous work-ups to avoid loss of product. Precipitation as a salt (TFA or HCl) is often an effective method for isolation.[7]
-
Purity of Reagents: The use of anhydrous solvents is recommended, particularly for the HCl/dioxane method, to ensure reproducible results.
By following these protocols and considering the potential challenges, researchers can successfully and efficiently perform the Boc deprotection of this compound to obtain the desired product in high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Troubleshooting low yield in N-Boc-2-amino-4-thiazolacetic acid reactions
Welcome to the technical support center for the synthesis of N-Boc-2-amino-4-thiazolacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Troubleshooting Guide
This guide addresses specific issues that may lead to low yields in the synthesis of N-Boc-2-amino-4-thiazolacetic acid.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| LY-001 | Low yield after the initial thiazole ring formation (Hantzsch Synthesis). | - Incomplete reaction due to impure starting materials (e.g., α-haloketone or thiourea).- Suboptimal reaction temperature or time.- Incorrect stoichiometry of reactants.[1] | - Ensure the purity of starting materials through appropriate purification techniques.- Optimize reaction temperature and monitor progress using TLC to determine the ideal reaction time.[1]- Verify the molar ratios of the reactants. |
| LY-002 | A complex mixture of products is observed after N-Boc protection. | - Incomplete reaction leading to a mix of starting material and product.- Formation of di-Boc protected side products.- Tautomerization of the 2-aminothiazole leading to protection at the ring nitrogen. | - Ensure stoichiometric or a slight excess (e.g., 1.1 equivalents) of Boc-anhydride.[2]- Use anhydrous conditions to prevent hydrolysis of Boc-anhydride.[2]- Optimize the base and solvent system to favor N-acylation over other side reactions. |
| LY-003 | Difficulty in introducing the acetic acid side chain at the 4-position. | - Low reactivity of the 4-position of the thiazole ring.- Competing side reactions, such as alkylation at the Boc-protected amino group or the ring nitrogen. | - Consider a synthetic route involving halogenation of the 4-position followed by a cross-coupling reaction or displacement.- Alternatively, start with a precursor that already contains the acetic acid or a precursor functional group at the 4-position. |
| LY-004 | Low yield during the hydrolysis of an ester precursor (e.g., ethyl N-Boc-2-amino-4-thiazolacetate). | - Incomplete hydrolysis.- Decomposition of the thiazole ring under harsh hydrolysis conditions.- Premature cleavage of the Boc-protecting group. | - Use a mild hydrolysis agent such as lithium hydroxide (LiOH) in a THF/water mixture.- Carefully control the reaction temperature to avoid decomposition.- Monitor the reaction closely to prevent over-exposure to basic or acidic conditions that could cleave the Boc group. |
| LY-005 | Product loss during workup and purification. | - The product may have some water solubility, leading to loss during aqueous washes.[2]- The compound may be unstable to the purification conditions (e.g., silica gel chromatography). | - Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent.[2]- If using column chromatography, consider using a less acidic stationary phase or alternative purification methods like recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for N-Boc-2-amino-4-thiazolacetic acid?
A common strategy involves the Hantzsch thiazole synthesis to form a 2-aminothiazole precursor, followed by N-protection with a Boc group, and subsequent functionalization at the 4-position to introduce the acetic acid moiety. An alternative is to start with a precursor that already has a functional group at the 4-position which can be converted to acetic acid.
Q2: I am observing a mixture of N-alkylated and ring-alkylated products. How can I improve regioselectivity?
The tautomeric nature of 2-aminothiazoles can lead to alkylation at either the exocyclic amino group or the endocyclic ring nitrogen.[3] To favor exocyclic N-alkylation, consider using a strong base.[3] Reductive amination is another method that provides high selectivity for the exocyclic amine.[3]
Q3: Can the Boc group be cleaved during the reaction?
Yes, the Boc group is sensitive to strong acidic conditions.[4] If your reaction or workup involves strong acids, you may experience premature deprotection. It is crucial to maintain mild reaction conditions.
Q4: My 2-amino-4-substituted thiazole intermediate is unstable. What should I do?
Some 2-amino-4-substituted thiazoles can be unstable.[5] It is often recommended to use the crude product immediately in the next step, such as the Boc-protection step, to avoid degradation.[5]
Q5: What are the best practices for purifying the final product?
Purification can be challenging. If the product is an oil, trituration with a non-polar solvent can induce solidification. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is often a good method for purification. If column chromatography is necessary, careful selection of the stationary and mobile phases is important to avoid product degradation.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a 2-Aminothiazole Derivative
-
Dissolve the 2-aminothiazole derivative (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, such as triethylamine (1.5 equivalents) or sodium hydroxide (2.2 equivalents) if in a biphasic system.[5]
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the mixture.[5]
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, perform an aqueous workup. If the reaction is in an organic solvent, wash with a mild acid (e.g., 7% citric acid), followed by saturated aqueous sodium bicarbonate, and finally brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Ester Hydrolysis
-
Dissolve the ethyl N-Boc-2-amino-4-thiazolacetate (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 1.5-2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture to a pH of ~3-4 with a mild acid (e.g., 1N HCl or citric acid).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Visualizations
Caption: Synthetic pathway for N-Boc-2-amino-4-thiazolacetic acid.
Caption: Troubleshooting workflow for low yield reactions.
References
- 1. 2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid | C10H14N2O4S | CID 15480006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid
Welcome to the technical support center for the optimization of coupling reactions involving (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides and other amide bond-containing molecules using this key building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when coupling this compound?
A1: The most prevalent challenges include low coupling yields, incomplete reactions, and potential side reactions. These issues can arise from several factors:
-
Steric Hindrance: The bulky Tert-butoxycarbonyl (Boc) protecting group and the thiazole ring can sterically hinder the approach of the amine to the activated carboxylic acid.[1]
-
Incomplete Carboxylic Acid Activation: Inefficient activation of the carboxylic acid can lead to poor conversion to the desired amide.[1]
-
Amine Deactivation: Protonation of the amine by the acidic starting material can render it non-nucleophilic.[1]
-
Racemization: While the Boc protecting group generally minimizes racemization, it can still occur under harsh conditions or with certain coupling reagents.[2]
Q2: How do I choose the optimal coupling reagent for this acid?
A2: The choice of coupling reagent is critical and depends on the specific amine being coupled and the desired reaction conditions. Uronium/aminium salt-based reagents like HATU and HBTU are often highly effective for challenging couplings due to their high reactivity and ability to form highly reactive OAt- or OBt-active esters.[3][4] Carbodiimide reagents such as EDC, often used with additives like HOBt, provide a cost-effective option, though they may be less efficient for sterically hindered substrates.[1][5]
Q3: What role does the base play in optimizing the coupling reaction?
A3: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the reaction mixture and deprotonate the amine, enhancing its nucleophilicity.[1][3] The choice and amount of base can significantly impact the reaction rate and the extent of side reactions like racemization.[2]
Q4: Can I monitor the progress of the coupling reaction?
A4: Yes, monitoring the reaction is highly recommended. Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to track the consumption of the starting materials and the formation of the product. For solid-phase peptide synthesis (SPPS), qualitative tests like the Kaiser (ninhydrin) test can be used to detect the presence of free primary amines on the resin, indicating an incomplete coupling.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during the coupling of this compound.
Issue 1: Low or No Product Yield
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting materials and little to no desired product.
Troubleshooting Workflow:
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.uniurb.it [people.uniurb.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
Common side reactions with Boc-amino thiazole acetic acid and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Boc-amino thiazole acetic acid in their experiments. Our aim is to help you mitigate common side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the coupling of Boc-amino thiazole acetic acid?
A1: The most prevalent side reaction is racemization at the α-carbon of the acetic acid moiety. Due to the electron-withdrawing nature of the adjacent thiazole ring, the α-proton is susceptible to abstraction by bases, which can lead to a loss of stereochemical integrity.[1][2][3] Other potential issues include incomplete coupling , especially when coupling to sterically hindered amines. The thiazole ring itself is generally stable under standard peptide synthesis conditions.[4]
Q2: What is the primary mechanism of racemization for Boc-amino thiazole acetic acid?
A2: The primary mechanism for racemization is the formation of a 5(4H)-oxazolone (or azlactone) intermediate .[2][5] This occurs after the activation of the carboxylic acid. The α-proton of this oxazolone is highly acidic and can be easily removed by a base, leading to an achiral intermediate that can then react with an amine to produce a mixture of stereoisomers.[2][5]
Q3: How can I minimize racemization during coupling reactions?
A3: Minimizing racemization involves careful selection of coupling reagents, bases, and reaction conditions. Key strategies include:
-
Use of specific coupling reagents: Reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are known to suppress racemization.[3][6]
-
Employing sterically hindered, non-nucleophilic bases: Bases such as 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA) are preferred over less hindered bases like triethylamine (TEA).[3][6]
-
Controlling reaction temperature: Performing the coupling at lower temperatures (e.g., 0 °C to room temperature) can reduce the rate of epimerization.
-
Minimizing pre-activation time: The duration between the activation of the carboxylic acid and its reaction with the amine should be kept to a minimum.
Q4: Are there any concerns regarding the stability of the thiazole ring during synthesis?
A4: The thiazole ring is a stable aromatic heterocycle and is generally robust under standard peptide coupling and Boc-deprotection conditions (e.g., treatment with trifluoroacetic acid, TFA).[4] However, under strongly basic conditions using organolithium or Hauser bases, deprotonation at the C2 position of the thiazole ring can occur.[4] Such conditions are not typically employed in routine peptide synthesis.
Q5: What should I do if I observe incomplete coupling?
A5: Incomplete coupling can be addressed by:
-
Double coupling: Repeating the coupling step with fresh reagents.
-
Using a more potent activating agent: Switching to a more reactive coupling reagent like HATU or HCTU.
-
Increasing the reaction time or temperature: This should be done with caution as it may increase the risk of racemization.
Troubleshooting Guides
Issue 1: High Levels of Epimerization Detected
Symptom: HPLC or chiral chromatography analysis of the product shows a significant peak corresponding to the undesired diastereomer.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Coupling Reagent/Base Combination | Switch to a coupling reagent known for low racemization such as COMU or DEPBT, in combination with a sterically hindered base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[3][6] This combination minimizes the opportunity for base-catalyzed abstraction of the α-proton. |
| Excessive Base Concentration | Use the minimum necessary amount of base required to facilitate the reaction. An excess of a strong base increases the rate of epimerization. |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature, starting at 0 °C and allowing it to slowly warm to room temperature. Higher temperatures accelerate the rate of racemization. |
| Prolonged Pre-activation Time | Minimize the time between the activation of the Boc-amino thiazole acetic acid and the addition of the amine component. A shorter pre-activation time reduces the lifetime of the highly reactive, racemization-prone activated intermediate. |
| Inappropriate Solvent | While less critical than the choice of reagents and base, using less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be preferable to highly polar solvents like dimethylformamide (DMF) in some cases. |
Issue 2: Incomplete or Slow Coupling Reaction
Symptom: Monitoring of the reaction (e.g., by TLC or LC-MS) shows a significant amount of unreacted starting material even after an extended period.
| Potential Cause | Recommended Solution & Rationale |
| Steric Hindrance | If coupling to a sterically demanding amine, consider performing a "double coupling" by repeating the coupling step with fresh reagents. Alternatively, switch to a more potent activating agent such as HATU or HCTU. |
| Poor Solubility of Reagents | Ensure all reagents are fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system or gentle warming, keeping in mind the potential for increased racemization. |
| Deactivated Coupling Reagent | Ensure that the coupling reagents are fresh and have been stored under appropriate anhydrous conditions to prevent degradation. |
| Peptide Aggregation (in Solid-Phase Synthesis) | If synthesizing a peptide on a solid support, aggregation can hinder reaction kinetics. Consider using structure-disrupting solvents (e.g., a mixture of DMF and DMSO) or performing the coupling at a slightly elevated temperature. |
Quantitative Data on Racemization
While specific quantitative data for Boc-amino thiazole acetic acid is limited in publicly available literature, studies on structurally similar N-Boc-phenylglycine derivatives provide valuable insights into the extent of racemization with different coupling reagents. Phenylglycine is known to be highly susceptible to racemization due to the acidic nature of its benzylic α-proton, making it a suitable model.
Table 1: Extent of Racemization of N-Boc-Phenylglycine Derivatives with Various Coupling Reagents
| Coupling Reagent | Base | % Racemization (Epimerization) | Reference |
| HATU | DIPEA | ~8% | [6] |
| HBTU | DIPEA | ~10% | [6] |
| PyBOP | DIPEA | ~11% | [6] |
| DEPBT | TMP | <2% | [3][6] |
| COMU | TMP | <2% | [3][6] |
Data is based on studies of N-Boc-phenylglycine and its derivatives and should be considered as an estimation for Boc-amino thiazole acetic acid.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using COMU and TMP
This protocol is recommended for coupling Boc-amino thiazole acetic acid where maintaining stereochemical integrity is critical.
-
Reagent Preparation:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Boc-amino thiazole acetic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF or DCM.
-
In a separate vial, dissolve COMU (1.05 equivalents) in anhydrous DMF.
-
Have 2,4,6-trimethylpyridine (TMP) (2.0 equivalents) ready.
-
-
Reaction Setup:
-
Cool the flask containing the acid and amine to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add the COMU solution to the cooled mixture of acid and amine.
-
Immediately add the TMP dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Boc-Deprotection
This protocol describes the standard procedure for the removal of the Boc protecting group.
-
Reaction Setup:
-
Dissolve the Boc-protected compound in dichloromethane (DCM) (approximately 10 mL per gram of substrate).
-
-
Deprotection:
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the TFA and DCM.
-
Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.
-
The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
References
Technical Support Center: Purification of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid.
Troubleshooting Guides
Problem 1: The product oils out during recrystallization.
Question: I'm trying to recrystallize my crude this compound, but it separates as an oil instead of forming crystals. What should I do?
Answer: Oiling out is a common issue when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. Here are several strategies to induce crystallization:
-
Reduce the Cooling Rate: Rapid cooling can favor oil formation. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath or refrigerator.
-
Adjust the Solvent System: If you are using a single solvent, it may not be optimal. For a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not), you may have too much of the "good" solvent. Try adding the "poor" solvent (anti-solvent) dropwise to the warm solution until persistent cloudiness is observed. Then, add a few drops of the "good" solvent to redissolve the oil and clarify the solution before slow cooling.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Increase Concentration: Your solution might be too dilute. Carefully evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.
Problem 2: The product fails to crystallize and remains in solution.
Question: My product won't crystallize from the solution, even after cooling for an extended period. What steps can I take?
Answer: Failure to crystallize is often due to insufficient supersaturation or the presence of impurities that inhibit crystal lattice formation.
-
Increase Concentration: The most common reason for no crystal formation is that the solution is too dilute. Reduce the solvent volume by evaporation and try cooling again.
-
Check for Impurities: Residual reagents from the synthesis, such as unreacted starting materials or coupling agents, can interfere with crystallization. Consider an additional aqueous workup or a liquid-liquid extraction to remove these impurities before attempting recrystallization.
-
Try a Different Solvent System: The solubility profile of your product may not be suitable for the chosen solvent. Experiment with different solvent systems. Common choices for polar, acidic compounds include ethyl acetate/hexanes, ethanol/water, or methanol/diethyl ether.
Problem 3: Persistent impurities are observed in the final product by HPLC.
Question: After recrystallization, I still see significant impurities in my HPLC analysis. How can I improve the purity?
Answer: If recrystallization is insufficient, more advanced purification techniques or chemical treatment may be necessary.
-
Column Chromatography: For hard-to-remove impurities, silica gel column chromatography can be effective. Due to the acidic nature of the target compound, streaking or poor separation can occur on silica gel. To mitigate this, a small amount of acetic acid (0.1-1%) can be added to the eluent. A typical mobile phase could be a gradient of methanol in dichloromethane or ethyl acetate.
-
Acid-Base Extraction: Utilize the acidic nature of your product. Dissolve the crude material in an organic solvent like ethyl acetate and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The deprotonated product will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.
-
Formation of a Salt: In some cases, forming a salt of the carboxylic acid can facilitate purification. For instance, reacting the crude acid with a base like dicyclohexylamine (DCHA) can form a crystalline DCHA salt, which can be easily filtered and recrystallized. The pure acid can then be regenerated by treatment with an acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my this compound product?
A1: While specific impurities depend on the exact synthetic route, common contaminants can include:
-
Unreacted Starting Materials: Such as the precursor ethyl ester (ethyl (2-tert-butoxycarbonylamino-thiazol-4-yl)-acetate) if the hydrolysis is incomplete.
-
Byproducts of the Hantzsch Thiazole Synthesis: If this route is used, side products like isomeric thiazoles can form.
-
Boc-Related Impurities: Byproducts from the introduction of the Boc protecting group or its partial cleavage under acidic conditions.
-
Reagents and Catalysts: Residual coupling agents, bases (e.g., triethylamine), or acids used during the synthesis and workup.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: The choice of solvent is highly dependent on the impurity profile. A good starting point is to screen binary solvent systems. Common systems for compounds with similar polarity include:
-
Ethyl acetate / Hexanes
-
Methanol / Water
-
Acetone / Water
-
Ethanol / Diethyl ether
Q3: My yield is very low after recrystallization. How can I improve it?
A3: Low yields can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Multiple recrystallization steps: Each recrystallization step will inevitably lead to some product loss. If purity is still an issue after one recrystallization, consider an alternative method like column chromatography.
-
Premature crystallization: If the product crystallizes too quickly in the hot solution, it can trap impurities, necessitating further purification and leading to lower overall yield. Ensure the product is fully dissolved before cooling.
Data Presentation
The following table summarizes typical outcomes for different purification methods for polar organic acids like this compound. The values are representative and can vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Improvement | Typical Recovery Yield | Key Considerations |
| Single Recrystallization | 5-15% | 70-90% | Dependent on solvent choice and impurity profile. |
| Multiple Recrystallizations | 10-25% | 40-70% | Significant yield loss with each successive step. |
| Column Chromatography | 20-50% | 60-85% | More time-consuming but effective for close-running impurities. |
| Acid-Base Extraction | 15-30% | 80-95% | Effective for removing non-acidic or basic impurities. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and heat the mixture to boiling while stirring to dissolve the solid.
-
If the solid does not fully dissolve, add more of the "good" solvent in small portions until a clear solution is obtained at the boiling point.
-
To the hot solution, add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography for Polar Acidic Compounds
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for compounds that are not very soluble, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Load the Column: Carefully add the sample to the top of the silica gel bed.
-
Elute the Column: Begin eluting with a non-polar solvent mixture (e.g., 98:2 dichloromethane:methanol with 0.1% acetic acid). Gradually increase the polarity of the mobile phase (e.g., to 95:5 dichloromethane:methanol with 0.1% acetic acid) to elute the desired compound.
-
Collect and Analyze Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: A workflow for troubleshooting the purification of this compound.
Caption: A typical experimental workflow for recrystallization using a binary solvent system.
Stability issues of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid under acidic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during the handling and analysis of this compound in acidic environments.
Q1: I am observing a loss of my starting material, this compound, when I dissolve it in an acidic mobile phase for HPLC analysis. What is happening?
A1: The tert-butoxycarbonyl (Boc) protecting group on the amine is known to be labile under acidic conditions.[1][2] The acidic mobile phase is likely causing the cleavage of the Boc group, leading to the formation of the deprotected compound, (2-amino-thiazol-4-yl)-acetic acid. The rate of this degradation can be significant even at room temperature depending on the acid concentration and pH of your mobile phase.
Q2: How can I prevent the degradation of my compound in the HPLC mobile phase?
A2: To minimize degradation during HPLC analysis, consider the following:
-
Use a less acidic mobile phase: If your separation allows, increase the pH of the mobile phase.
-
Work at lower temperatures: Cooling the autosampler and column can significantly reduce the rate of acid-catalyzed hydrolysis.
-
Minimize sample residence time: Analyze the samples as quickly as possible after preparation. Avoid letting samples sit in the autosampler for extended periods.
-
Use a different analytical technique: If possible, explore methods that do not require acidic conditions.
Q3: What are the expected degradation products of this compound under acidic conditions?
A3: The primary degradation product is the deprotected amine, (2-amino-thiazol-4-yl)-acetic acid, formed by the cleavage of the Boc group. This reaction releases tert-butanol and carbon dioxide. Under more strenuous acidic conditions (e.g., high temperature, strong acid), further degradation of the thiazole ring or the acetic acid side chain may occur, although this is less common under typical experimental conditions.
Q4: I suspect my compound is degrading. How can I confirm this and identify the degradation products?
A4: You can use a stability-indicating HPLC method to monitor the degradation.[3] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. To confirm the identity of the degradation products, you can use techniques like LC-MS/MS to obtain the mass of the degradants and compare it to the expected masses.[4][5] ¹H NMR spectroscopy can also be used to observe the disappearance of the characteristic tert-butyl peak of the Boc group (a singlet at ~1.5 ppm) and the appearance of new signals corresponding to the deprotected amine.
Q5: At what pH range is this compound generally considered stable?
A5: Boc-protected amines are generally stable under neutral and basic conditions.[1][2] To maintain stability, it is recommended to keep the pH of solutions above 7. The lability of the Boc group increases significantly as the pH drops below 5.
Q6: I need to perform a reaction under acidic conditions. How can I minimize the deprotection of the Boc group?
A6: Minimizing deprotection during a reaction in an acidic medium can be challenging. Consider the following strategies:
-
Use the mildest possible acidic conditions: Opt for weaker acids or buffer systems if your reaction chemistry allows.
-
Lower the reaction temperature: Perform the reaction at the lowest temperature at which it will proceed at a reasonable rate.
-
Reduce the reaction time: Monitor the reaction closely and stop it as soon as the desired conversion is achieved.
-
Consider an alternative protecting group: If significant deprotection is unavoidable, you may need to use a more acid-stable protecting group for your synthesis.
Quantitative Data on Acidic Stability
While specific kinetic data for the degradation of this compound is not extensively published, the following table provides representative data illustrating the expected trend of degradation under various acidic conditions based on the known lability of Boc-protected amines. This data is intended for illustrative purposes to guide experimental design.
| Acid Condition | Temperature (°C) | Time (hours) | Purity of Starting Material (%) | Major Degradation Product (%) |
| 0.1 M HCl | 25 | 2 | 85 | 14 |
| 0.1 M HCl | 25 | 8 | 55 | 43 |
| 0.1 M HCl | 40 | 2 | 60 | 38 |
| 0.01 M HCl | 25 | 8 | 92 | 7 |
| pH 4 Buffer | 25 | 24 | 98 | <2 |
| pH 5 Buffer | 25 | 24 | >99 | <1 |
Note: The major degradation product is assumed to be (2-amino-thiazol-4-yl)-acetic acid.
Experimental Protocols
Protocol for a Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution, in accordance with ICH guidelines.[6][7][8][9][10]
Objective: To determine the degradation pathway and rate of this compound under acidic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
LC-MS/MS system (for identification of degradation products)
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
-
Acidic Stress:
-
In separate volumetric flasks, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.
-
Prepare a parallel sample using 1 M HCl.
-
Keep the flasks at a controlled temperature (e.g., room temperature or 40°C).
-
-
Time Points:
-
Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method. A suitable starting point for method development could be a C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile.[4]
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Identification of Degradation Products:
-
Analyze the stressed samples using LC-MS/MS to determine the mass-to-charge ratio of the degradation products and facilitate their identification.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Calculate the percentage of each degradation product formed.
-
If sufficient degradation is observed, determine the degradation kinetics (e.g., first-order or second-order rate constant). Studies have shown that Boc deprotection can exhibit a second-order dependence on acid concentration.[11][12]
Visualizations
Degradation Pathway of this compound under Acidic Conditions
Caption: General mechanism for the acid-catalyzed deprotection of the Boc group.
Experimental Workflow for Stability Testing
Caption: A typical workflow for conducting a forced degradation study.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. asianjpr.com [asianjpr.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmadekho.com [pharmadekho.com]
- 11. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to prevent racemization during activation of Boc-amino thiazole acetic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent racemization during the activation of Boc-amino thiazole acetic acid for amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when activating Boc-amino thiazole acetic acid?
A1: Racemization is the process where a single, optically pure enantiomer is converted into a mixture of both enantiomers.[1] In drug development, the biological activity of a molecule is often dependent on its specific three-dimensional shape, meaning one enantiomer may be therapeutic while the other could be inactive or even harmful.[2][3]
The primary mechanism for racemization during the activation of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4][5] This occurs after the carboxylic acid is activated by a coupling reagent. The alpha-proton on the planar oxazolone ring is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity at the alpha-carbon.[6][7] While the Boc protecting group generally helps preserve optical purity, the risk of racemization remains significant under suboptimal conditions.[6][8] The presence of the thiazole ring may also influence the acidity of the alpha-proton, making careful control of reaction conditions essential.
Q2: Which experimental factors have the greatest impact on preventing racemization?
A2: Several factors must be carefully controlled to suppress racemization during the activation and coupling steps.[9] These include the choice of coupling reagent, the use of additives, the type and amount of base, reaction temperature, solvent polarity, and the duration of the activation step.[6][10][11][12] Elevated temperatures and the presence of a strong base are particularly detrimental as they accelerate the rate of oxazolone formation and proton abstraction.[4][6]
Q3: Which coupling reagents and additives are recommended to minimize racemization?
A3: The choice of coupling reagent and additive is critical.[10] Carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) can cause significant racemization if used alone.[4][13] Therefore, they should always be used with racemization-suppressing additives.[4][9]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form a more stable active ester that is less susceptible to racemization.[6] HOAt and Oxyma are generally considered more effective than HOBt.[6][9] Oxyma is a non-explosive and highly effective alternative.[10]
-
Coupling Reagents: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) reagents are generally less prone to causing racemization than carbodiimides alone.[6][8] However, even these reagents can cause racemization, especially with sensitive amino acids and in the presence of strong bases.[14] For highly sensitive substrates, a combination of DIC with Oxyma or HOAt is often a preferred choice.[14]
| Reagent Combination | Relative Racemization Risk | Notes |
| DIC / Oxyma | Low | A very effective and safe combination for suppressing racemization.[14] |
| DIC / HOAt | Low | Highly effective, but HOAt has explosive properties and its availability is restricted.[8] |
| DIC / HOBt | Low to Moderate | A classic combination that minimizes racemization effectively.[13] |
| HATU / Base | Moderate | Fast coupling but can lead to racemization, especially with strong bases like DIPEA.[6][14] |
| HBTU / Base | Moderate | Similar to HATU, the choice of base is critical.[6] |
| DIC alone | High | Not recommended due to high risk of racemization via the O-acylisourea intermediate.[4][8] |
Q4: How does the choice of base influence the level of racemization?
A4: The base plays a dual role: it neutralizes protonated amine salts and can also catalyze the unwanted racemization side reaction by abstracting the α-proton from the activated intermediate.[9][10] The strength and steric hindrance of the base are crucial factors.
-
Recommended Bases: Weaker or sterically hindered bases are preferred. 2,4,6-Collidine (TMP) is a highly recommended sterically hindered base that is effective at minimizing racemization.[9][10] N-methylmorpholine (NMM) is a weaker base than DIPEA and serves as a good alternative.[6][9]
-
Use with Caution: N,N-Diisopropylethylamine (DIPEA) , while a very common and efficient base, is strong and can significantly promote racemization.[6][8][10] If its use is necessary, it should be used in the lowest effective concentration.
| Base | Type | Racemization Potential | Rationale |
| 2,4,6-Collidine (TMP) | Sterically Hindered | Low | Steric bulk hinders its ability to abstract the α-proton.[9][10] |
| N-Methylmorpholine (NMM) | Weaker Tertiary Amine | Low to Moderate | Less basic than DIPEA, reducing the rate of α-proton abstraction.[6][8] |
| N,N-Diisopropylethylamine (DIPEA) | Strong, Hindered Amine | High | Strong basicity promotes oxazolone formation and direct enolization.[6][10] |
Troubleshooting Guide
Problem: Significant levels of the undesired epimer or diastereomer are detected in the final product after coupling Boc-amino thiazole acetic acid.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Coupling Reagent/Additive | Solution: Switch to a low-racemization coupling system such as DIC/Oxyma or DIC/HOAt .[10][14] Rationale: Carbodiimides alone are prone to racemization.[4] Additives form a more stable activated ester intermediate that is less susceptible to forming the oxazolone.[6] |
| Incorrect Base Selection | Solution: Replace strong bases like DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or, preferably, 2,4,6-collidine .[6][10] Use the minimum necessary equivalents of base. Rationale: Strong bases accelerate the abstraction of the acidic α-proton from the oxazolone intermediate, which is the key step in racemization.[9] |
| Elevated Reaction Temperature | Solution: Perform the coupling reaction at a lower temperature. Start the reaction at 0°C and allow it to warm slowly to room temperature.[4][6] Rationale: Higher temperatures increase the rate of all reactions, including the undesired racemization side reaction.[11] |
| Prolonged Pre-activation Time | Solution: Minimize the pre-activation time. Add the coupling reagent (e.g., DIC) to the mixture of the carboxylic acid, additive, and base immediately before adding the entire mixture to the amine component (in-situ activation).[6][10] Rationale: A long pre-activation period allows more time for the activated acid to cyclize to the oxazolone intermediate before the coupling reaction can occur.[10] |
| Inappropriate Solvent | Solution: If solubility allows, consider using a less polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) instead of highly polar solvents like DMF.[4][6] Rationale: The rate of racemization can be influenced by solvent polarity, with less polar environments sometimes proving beneficial.[6] |
Recommended Experimental Protocol
This protocol incorporates best practices to minimize racemization during the activation and coupling of Boc-amino thiazole acetic acid.
Materials:
-
Boc-amino thiazole acetic acid (1.0 eq.)
-
Amine component (e.g., amino acid ester HCl salt, 1.0 eq.)
-
Coupling Reagent: Diisopropylcarbodiimide (DIC) (1.1 eq.)
-
Additive: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.1 eq.)
-
Base: N-methylmorpholine (NMM) or 2,4,6-collidine (2.1 eq. if using an HCl salt, 1.1 eq. for a free amine)
-
Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the Boc-amino thiazole acetic acid (1.0 eq.) and Oxyma (1.1 eq.) in anhydrous DCM.
-
In a separate flask, dissolve the amine component (1.0 eq.) in anhydrous DCM. If using an amine salt (e.g., HCl), add the base (2.1 eq.) to this solution to generate the free amine. If using a free amine, add only 1.1 eq. of base.
-
Cool both solutions to 0°C in an ice bath.
-
To the solution containing the carboxylic acid and Oxyma, add the base (if not already with the amine) followed immediately by the DIC (1.1 eq.).
-
Immediately transfer the freshly prepared activated acid solution to the chilled amine solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC, LC-MS).
-
Upon completion, proceed with the appropriate aqueous work-up and purification.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ardena.com [ardena.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. bachem.com [bachem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. mdpi.com [mdpi.com]
- 13. peptide.com [peptide.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Boc Deprotection with Thiazole-Containing Compounds
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the deprotection of tert-butyloxycarbonyl (Boc) groups in molecules containing a thiazole ring. Our goal is to help you achieve efficient deprotection while preserving the integrity of this important heterocyclic moiety.
Frequently Asked Questions (FAQs)
Q1: Why are standard Boc deprotection methods like TFA or concentrated HCl problematic for my thiazole-containing compound?
While the thiazole ring is generally considered stable under many acidic conditions, harsh reagents like concentrated Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) can lead to undesired side reactions or degradation.[1][2] The primary issues are:
-
Generation of Reactive Cations: The cleavage of the Boc group produces a reactive tert-butyl cation.[3] This electrophile can attack the electron-rich thiazole ring or other sensitive functional groups on your substrate, leading to tert-butylation, a common side product.[3]
-
Acid Sensitivity of Substituents: The stability of the thiazole ring can be influenced by its substituents. Electron-donating groups can activate the ring, making it more susceptible to electrophilic attack or other acid-catalyzed degradation pathways.
-
Overall Compound Stability: Many complex molecules developed in drug discovery contain multiple functional groups, some of which may be acid-labile and incompatible with harsh deprotection conditions.[4][5]
Q2: What are the recommended mild deprotection methods that are compatible with a thiazole ring?
Several milder methods can effectively remove the Boc group while minimizing the risk of thiazole degradation. The choice of method depends on the overall stability of your substrate.[6] Key recommendations include:
-
Oxalyl Chloride in Methanol: This is a rapid and mild method that proceeds at room temperature and is tolerant of many acid-sensitive functional groups.[2][7]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in a non-protic solvent such as Dichloromethane (DCM) offer an effective, non-protic alternative to strong acids.[4]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can induce deprotection without any acidic reagents.[8][9][10] This is a "green" chemistry approach but is only suitable for thermally stable molecules.[6][8]
-
Milder Protic Acids: Using milder acids like p-toluenesulfonic acid (pTSA) or aqueous phosphoric acid can provide a less aggressive acidic environment for deprotection.[4]
Q3: How can I monitor the deprotection reaction to prevent substrate degradation?
Close monitoring of the reaction is crucial. The most common and effective method is Thin-Layer Chromatography (TLC) .[4] The deprotected amine is typically more polar than its Boc-protected precursor, resulting in a lower Retention Factor (Rf) value. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the desired product mass.[3] Regular monitoring allows you to stop the reaction as soon as the starting material is consumed, preventing over-exposure to the deprotection reagents.
Q4: My deprotection reaction is slow or incomplete. What steps can I take to troubleshoot this?
If you are facing an incomplete reaction, especially when using milder conditions, consider the following adjustments:
-
Increase Reagent Equivalents: For methods like oxalyl chloride or Lewis acids, a modest increase in the equivalents of the reagent may drive the reaction to completion.
-
Extend Reaction Time: Continue monitoring the reaction for a longer period, as some mild methods are inherently slower than harsh acidic treatments.[11]
-
Check Substrate Solubility: Ensure your starting material is fully dissolved in the reaction solvent. Poor solubility can significantly hinder the reaction rate.[12] If solubility is an issue, a different solvent system may be required.
-
Slightly Increase Temperature: For some methods, a gentle increase in temperature (e.g., to 40-50 °C) can improve the reaction rate, but this should be done cautiously to avoid potential degradation.
Comparative Data of Recommended Boc Deprotection Methods
The following table summarizes various methods for N-Boc deprotection, allowing for easy comparison of reaction conditions and their suitability for thiazole-containing substrates.
| Method/Reagent | Typical Solvent | Temperature | Typical Time | Reported Yield | Key Advantages & Considerations |
| TFA (20-50%) [3] | Dichloromethane (DCM) | Room Temp | 0.5 - 2 h | High | High Risk: Fast and effective, but high risk of side reactions (tert-butylation) and thiazole ring degradation.[2] |
| 4M HCl [4] | 1,4-Dioxane or Ethyl Acetate | Room Temp | 1 - 4 h | High | High Risk: Similar risk profile to TFA; product often precipitates as the HCl salt, which can simplify isolation.[4] |
| Oxalyl Chloride [2][7] | Methanol | Room Temp | 1 - 4 h | Up to 90% | Recommended: Mild, rapid, and shows high tolerance for other acid-labile functional groups.[6][7] |
| Zinc Bromide (ZnBr₂) [4] | Dichloromethane (DCM) | Room Temp | 1 - 24 h | Good to High | Recommended: Good non-protic Lewis acid alternative; reaction times can be longer. |
| Thermal (Boiling Water) [8] | Water | 100 °C | 10 min - 2 h | Quantitative | Green & Mild: Excellent for thermally stable compounds; avoids all reagents and organic solvents.[8] |
| p-Toluenesulfonic Acid (pTSA) [4] | Toluene or Ethyl Acetate | Room Temp - 60 °C | Variable | Good to High | Milder Acid: A good alternative to TFA/HCl when a protic acid is acceptable but milder conditions are needed. |
Detailed Experimental Protocols
Protocol 1: Boc Deprotection using Oxalyl Chloride in Methanol[2]
This protocol is recommended for substrates with high acid sensitivity.
-
Dissolve the N-Boc protected substrate in anhydrous methanol (to a concentration of ~0.1 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (2-3 equivalents) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[2]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until all gas evolution ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified further if necessary (e.g., by column chromatography).
Protocol 2: Boc Deprotection using Zinc Bromide (Lewis Acid)[4]
This protocol is a useful non-protic alternative.
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂) (approximately 2-4 equivalents) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary significantly (from a few hours to overnight) depending on the substrate.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃ or a mild base.
-
Extract the product into an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous drying agent.
-
Filter, concentrate, and purify the crude product as required.
Visual Guides and Workflows
The following diagrams illustrate the decision-making process and experimental workflow for Boc deprotection.
Caption: Decision tree for selecting a thiazole-compatible Boc deprotection method.
Caption: General experimental workflow for a Boc deprotection reaction.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcours.net [mcours.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing the 2-aminothiazole-4-acetic acid core?
A1: The Hantzsch thiazole synthesis is a widely used and scalable method for constructing the 2-aminothiazole ring.[1] For the synthesis of the acetic acid derivative, a common approach involves the reaction of thiourea with an ethyl 4-chloroacetoacetate or a similar 4-haloacetoacetate derivative to form ethyl (2-aminothiazol-4-yl)acetate. This ester can then be hydrolyzed to the desired carboxylic acid. An alternative patented process describes the direct synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride from thiourea and 4-chloroacetoacetyl chloride.[2]
Q2: What are the critical parameters to control during the Hantzsch thiazole synthesis at a larger scale?
A2: When scaling up the Hantzsch synthesis, meticulous control over reaction conditions is crucial for high yield and purity.[3] Key parameters to monitor and control include:
-
Temperature: The initial reaction is often exothermic, requiring controlled addition of reagents and cooling to maintain the desired temperature range (e.g., 5-10°C) to avoid side reactions.[2] Subsequent heating is then applied to drive the cyclization to completion.[1]
-
Reagent Stoichiometry: Precise molar ratios of the α-halocarbonyl compound and thiourea are essential to ensure complete conversion and minimize unreacted starting materials.
-
Solvent Selection: The choice of solvent can influence reaction rate and product solubility. Alcohols or aqueous mixtures are commonly used.
Q3: What are the recommended conditions for the Boc protection of the 2-amino group on the thiazole ring?
A3: The tert-butoxycarbonyl (Boc) protecting group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O. The reaction is generally performed in a suitable solvent such as tetrahydrofuran (THF), dioxane, or a mixture of solvents like water/THF, in the presence of a base.[4][5] Common bases include sodium bicarbonate, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP).[4][5] The reaction is usually carried out at room temperature or with gentle heating.[4]
Q4: What potential side reactions should I be aware of during this synthesis?
A4: A common side reaction is the decarboxylation of (2-aminothiazol-4-yl)-acetic acid, especially in solution, which leads to the formation of 2-amino-4-methylthiazole.[2] This can be minimized by controlling the temperature and pH during workup and purification. During Boc protection, over-reaction leading to the formation of di-Boc protected amines is a possibility, although less common with the less nucleophilic 2-aminothiazole.
Q5: How can I purify the final product, this compound, at a larger scale?
A5: At a larger scale, purification strategies should be efficient and scalable. Common methods include:
-
Recrystallization: This is a preferred method for large quantities if a suitable solvent system can be identified to provide high purity and recovery.
-
Precipitation: Adjusting the pH of an aqueous solution of the product can induce precipitation. Careful control of pH and temperature is necessary to ensure high purity.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large-scale production. It is typically used if recrystallization or precipitation fails to provide the desired purity.
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Hantzsch Reaction | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient stirring, especially in heterogeneous mixtures. |
| Suboptimal pH. | Adjust the pH of the reaction mixture. The Hantzsch synthesis can be sensitive to pH. | |
| Impure starting materials. | Verify the purity of the α-haloacetoacetate and thiourea before starting the reaction. | |
| Formation of 2-Amino-4-methylthiazole | Decarboxylation of the acetic acid side chain.[2] | Avoid excessive heating during the reaction and workup. Maintain a controlled pH, as highly acidic or basic conditions can promote decarboxylation. |
| Incomplete Boc Protection | Insufficient Boc anhydride or base. | Use a slight excess of Boc anhydride (1.1-1.5 equivalents). Ensure at least a stoichiometric amount of base is used. |
| Low reaction temperature or short reaction time. | Allow the reaction to stir at room temperature for a longer period (e.g., overnight) or gently heat to 40°C.[4] Monitor the reaction progress by TLC or HPLC. | |
| Difficulty in Isolating the Final Product | Product is too soluble in the workup solvent. | After quenching the reaction, perform an extraction with a suitable organic solvent. If the product is in the aqueous layer, acidify to precipitate the carboxylic acid. |
| Formation of an emulsion during extraction. | Add brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite. | |
| Final Product has Low Purity | Presence of unreacted starting materials or side products. | Optimize the purification method. For recrystallization, screen different solvent systems. For precipitation, carefully control the rate of pH adjustment. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (2-aminothiazol-4-yl)acetate (Hantzsch Synthesis)
This protocol is adapted from established Hantzsch synthesis procedures for 2-aminothiazoles.[1]
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend thiourea (1.0 molar equivalent) in ethanol.
-
Reagent Addition: Cool the suspension to 10-15°C. Slowly add ethyl 4-chloroacetoacetate (1.0 molar equivalent) dropwise, maintaining the temperature below 20°C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature. A solid precipitate of the hydrochloride salt of the product should form.
-
Isolation: Collect the solid by filtration and wash with cold ethanol.
-
Neutralization and Extraction: Suspend the solid in water and adjust the pH to 7-8 with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of this compound
This protocol is based on general procedures for Boc protection of amines.[4][5]
-
Hydrolysis of the Ester (Optional): If starting from ethyl (2-aminothiazol-4-yl)acetate, hydrolyze the ester to the corresponding carboxylic acid using a standard procedure, such as treatment with lithium hydroxide in a THF/water mixture, followed by acidic workup.
-
Reaction Setup: In a reaction vessel, dissolve (2-aminothiazol-4-yl)-acetic acid (1.0 molar equivalent) in a mixture of THF and water (e.g., 1:1 v/v).
-
Base and Reagent Addition: Add sodium bicarbonate (2.0-3.0 molar equivalents) to the solution. Then, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 molar equivalents) in THF dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove unreacted (Boc)₂O and other impurities.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold 1 M HCl solution. A white precipitate of the product should form.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.
Quantitative Data Summary
| Parameter | Hantzsch Synthesis of Ethyl (2-aminothiazol-4-yl)acetate | Boc Protection of (2-aminothiazol-4-yl)-acetic acid |
| Key Reagents | Thiourea, Ethyl 4-chloroacetoacetate | (2-aminothiazol-4-yl)-acetic acid, (Boc)₂O, NaHCO₃ |
| Solvent | Ethanol | THF/Water |
| Temperature | Reflux (~78°C) | Room Temperature |
| Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yield | 70-85% | 85-95% |
| Purification Method | Recrystallization | Precipitation |
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
References
Technical Support Center: Analysis of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid. It is designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the acidic analyte and the stationary phase. | - Adjust the mobile phase pH to be 1-2 units below the pKa of the analyte to ensure it is in its un-ionized form. - Use a high-purity, end-capped C18 column to minimize silanol interactions. - Increase the buffer concentration in the mobile phase (e.g., 20-50 mM) to maintain a stable pH. |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Poor Resolution | Inadequate separation from impurities or related compounds. | - Optimize the mobile phase composition. A gradient elution may be necessary. - Adjust the mobile phase pH to influence the ionization and retention of co-eluting species. - Consider a column with a different selectivity. |
| Variable Retention Times | Fluctuations in mobile phase composition or temperature. | - Ensure the mobile phase is thoroughly mixed and degassed. - Use a column oven to maintain a consistent temperature. - Check for leaks in the HPLC system. |
| Column degradation. | - Flush the column with a strong solvent. If performance does not improve, replace the column. | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phase. - Clean the autosampler and injection port. - Run a blank injection to identify the source of the ghost peaks. |
| Loss of Boc Protecting Group | Acidic conditions of the mobile phase causing hydrolysis. | - While the Boc group is generally stable in mobile phases containing 0.1% TFA for analytical runs, prolonged exposure or concentration of the acidic mobile phase can lead to cleavage. - If deprotection is suspected, consider using a less acidic modifier like formic acid or acetic acid. - Analyze samples promptly after preparation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: A good starting point is a reversed-phase HPLC (RP-HPLC) method using a C18 column. Based on methods for similar compounds, you can begin with a mobile phase consisting of a mixture of methanol or acetonitrile and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) at a flow rate of 1.0 mL/min, with UV detection around 260 nm.
Q2: How can I improve the peak shape for this acidic compound?
A2: Peak tailing is a common issue for acidic compounds. To improve peak shape, ensure the mobile phase pH is low enough to suppress the ionization of the carboxylic acid group. Using a buffer and an end-capped column is also highly recommended to minimize secondary interactions with the silica stationary phase.
Q3: Is the Boc (Tert-butoxycarbonyl) protecting group stable under typical RP-HPLC conditions?
A3: The Boc group is generally stable under the acidic conditions of many RP-HPLC mobile phases (e.g., 0.1% TFA in water/acetonitrile) for the duration of a typical analytical run. However, prolonged storage in acidic mobile phase or concentration of the eluent can lead to deprotection. It is advisable to analyze samples in a timely manner after they are placed in the autosampler.
Q4: What is the best way to prepare my sample for HPLC analysis?
A4: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition. This helps to prevent peak distortion. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to remove any particulates that could clog the column.
Q5: What should I do if I observe fluctuating retention times?
A5: Fluctuating retention times are often due to changes in the mobile phase composition, temperature, or flow rate. Ensure your mobile phase is well-mixed and degassed. Use a column oven for temperature stability. Check the HPLC pump for consistent flow and look for any leaks in the system.
Experimental Protocols
The following is a recommended starting protocol for the HPLC analysis of this compound, based on a method developed for a structurally similar compound.
Recommended HPLC Parameters
| Parameter | Value |
| Column | Spherigel™ C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol:Water (60:40, v/v) with 0.05 g/L tetrabutylammonium bromide* |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
*Note: Tetrabutylammonium bromide is used as an ion-pairing agent. Alternatively, an acidic modifier like 0.1% TFA or formic acid can be used.
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or the mobile phase.
-
From the stock solution, prepare working standards of desired concentrations by diluting with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis
Identify and quantify the peak corresponding to this compound based on its retention time compared to a standard.
Quantitative Data Summary
The following table summarizes typical performance data for an HPLC method analyzing a similar compound, α-(2-aminothiazol-4-yl)-α-[(tert.-butoxy-carbonyl)-iso-propoxyimino]-acetic acid, which can be used as a reference for method validation.
| Parameter | Result |
| Linearity Range | 0.001 - 1.0 mg |
| Correlation Coefficient (r) | 0.9997 |
| Precision (RSD%) | 3.7% |
| Detection Limit (3S) | 0.6 µg |
| Recovery | 98.8% - 104.0% |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Troubleshooting logic for peak tailing.
Validation & Comparative
Comparative Analysis of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid and its Analogues: A Guide for Drug Discovery Professionals
Introduction
(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The 2-aminothiazole scaffold is a "privileged structure," known to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective chemical modifications, making it an ideal starting point for the generation of compound libraries for drug discovery.
This guide provides a comparative analysis of the biological activities of analogues of this compound. While direct head-to-head comparative studies with quantitative data for this specific parent compound and its immediate analogues are not extensively available in the public domain, this document synthesizes findings from various studies on related 2-aminothiazole derivatives to infer structure-activity relationships (SAR). The aim is to provide researchers, scientists, and drug development professionals with a comprehensive overview of how modifications to this scaffold can impact its therapeutic potential.
Data Presentation: Comparative Biological Activities
The biological activity of 2-aminothiazole derivatives is significantly influenced by the nature of substituents on the thiazole ring and the 2-amino group.[2][4] The following tables summarize the in vitro anticancer and antimicrobial activities of representative analogues from the broader class of 2-aminothiazole-4-acetic acid derivatives.
Table 1: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives (MTT Assay)
| Compound ID | R1 (at 2-amino position) | R2 (at 5-position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -H | Panc-1 | >90 | [5] |
| 1b | -COCH2N(C4H9)2 | -H | Panc-1 | 43.08 | [5] |
| 1c | -COCH2-N-piperidinyl | -H | Panc-1 | >90 | [5] |
| 1d | -COCH2-N(CH3)-piperidinyl | -H | Panc-1 | >50 | [5] |
| 2a | -H | -Br | H1299 (Lung) | >10 | [6] |
| 2b | -H | -Br | SHG-44 (Glioma) | >10 | [6] |
| 3a | -CO-Ph-3-Cl | 4-(2-pyridyl) | H1299 (Lung) | 0.024 | [4] |
IC50: The half maximal inhibitory concentration.
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
Substitution at the 2-amino group: Acylation of the 2-amino group with specific moieties can significantly enhance anticancer activity. For instance, the introduction of a dibutylaminoacetamido group (Compound 1b) led to a potent inhibitory effect on pancreatic cancer cells (Panc-1).[5] In contrast, simple N-acetylation or the presence of a free amino group often results in lower activity.
-
Substitution at the 5-position of the thiazole ring: The introduction of bulky or halogenated substituents at the 5-position can modulate cytotoxic activity. While the bromo-substituted compound (2a, 2b) showed limited activity, other studies on broader 2-aminothiazole derivatives suggest that this position is critical for interaction with biological targets.[6]
-
Combined modifications: The most potent anticancer activities are often observed with multi-substituted analogues. For example, the combination of a 4-(2-pyridyl) group and a 3-chlorobenzoyl moiety at the 2-amino position (Compound 3a) resulted in a highly potent compound against lung cancer cells.[4]
Table 2: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives (Broth Microdilution)
| Compound ID | R1 (at 2-amino position) | R2 (at 5-position) | Microorganism | MIC (µg/mL) | Reference |
| 4a | -H | -H | M. tuberculosis H37Rv | >100 | [4] |
| 4b | -CO-Ph-3-Cl | 4-(2-pyridyl) | M. tuberculosis H37Rv | 0.008 | [4] |
| 5a | Boc-dipeptide | 4-phenyl | S. aureus | >100 | [7] |
| 5b | Boc-dipeptide | 4-phenyl | C. albicans | 50 | [7] |
MIC: Minimum Inhibitory Concentration.
Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:
-
Acylation of the 2-amino group: Similar to anticancer activity, modification of the 2-amino group is crucial for antimicrobial potency. The N-(3-chlorobenzoyl) derivative (Compound 4b) exhibited exceptional activity against Mycobacterium tuberculosis.[4]
-
Peptide Conjugation: Conjugation of dipeptides to the 2-amino-4-phenylthiazole scaffold (Compound 5a, 5b) has been shown to impart significant antifungal activity against Candida albicans.[7]
-
Isosteric Replacement: Replacing the sulfur atom in the thiazole ring with oxygen to form a 2-aminooxazole scaffold can lead to compounds with improved hydrophilicity and potent antimycobacterial activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Panc-1, H1299)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound analogues (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, M. tuberculosis, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9 Broth)
-
96-well microtiter plates
-
This compound analogues (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound. Make serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Enzyme Inhibition Assay: VEGFR-2 Kinase Assay
This protocol is used to evaluate the inhibitory effect of the compounds on the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare the kinase buffer, ATP solution, and substrate solution as per the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the kinase buffer.
-
Kinase Reaction:
-
Add the kinase buffer, VEGFR-2 enzyme, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for 1 hour.
-
-
Luminescence Detection:
-
Stop the kinase reaction by adding the Kinase-Glo® reagent.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated as: (1 - (Luminescence with inhibitor / Luminescence without inhibitor)) x 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel Thiazole Derivatives
For Immediate Release
In the dynamic landscape of drug discovery, the versatile thiazole scaffold continues to emerge as a cornerstone for the development of novel therapeutic agents. Researchers, scientists, and drug development professionals are keenly exploring the diverse biological activities of new thiazole derivatives. This guide provides a comprehensive comparison of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to aid in the validation and advancement of these promising compounds.
Anticancer Activity: Targeting Key Signaling Pathways
Novel thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and crucial signaling pathways.[1] The PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival, has been a key focus of inhibition for many newly synthesized thiazole compounds.[2]
Comparative Efficacy of Thiazole Derivatives in Cancer Cell Lines
The following table summarizes the cytotoxic activity (IC50 values) of various novel thiazole derivatives against a panel of human cancer cell lines, providing a quantitative measure for comparison with standard chemotherapeutic agents.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Compound 3b | Leukemia (HL-60) | Not specified, but showed potent activity | - | - | [3] |
| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50 - 4.75 | BEZ235 | - | [2] |
| Compound 5b | Breast (MCF-7) | 0.48 ± 0.03 | Colchicine | 9.1 | [4][5] |
| Compound 5b | Lung (A549) | 0.97 ± 0.13 | Colchicine | 9.1 | [4] |
| Compound 8c | Lung (A-549) | Inhibition of 48% at 5 µg/mL | 5-Fluorouracil | - | [6] |
| Compound 11c | Liver (HepG-2) | ~4 µg/mL | - | - | [7] |
| Compound 11c | Breast (MCF-7) | ~3 µg/mL | - | - | [7] |
| Compound 6g | Liver (HepG-2) | ~7 µg/mL | - | - | [7] |
| Compound 4c | Breast (MCF-7) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [8] |
| Compound 4c | Liver (HepG2) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [8] |
| Compound 11d | - | 76 ± 3 nM (EGFR inhibition) | Erlotinib | 80 ± 5 nM | [9] |
| Compound 11f | - | 71 ± 3 nM (EGFR inhibition) | Erlotinib | 80 ± 5 nM | [9] |
Experimental Protocols
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thiazole derivatives and a standard reference drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[8]
Signaling Pathway and Experimental Workflow
The PI3K/AKT/mTOR signaling pathway is a key target for many anticancer thiazole derivatives.[2] The following diagram illustrates this pathway.
Caption: PI3K/AKT/mTOR signaling pathway inhibition by thiazole derivatives.
The general workflow for evaluating the anticancer potential of novel thiazole derivatives is depicted below.
Caption: Experimental workflow for anticancer activity validation.
Antimicrobial Activity: A Broad Spectrum of Action
Thiazole derivatives have demonstrated significant antimicrobial activity against a wide range of bacterial and fungal pathogens.[10] Their efficacy is often compared to standard antibiotics and antifungal agents.
Comparative Efficacy of Thiazole Derivatives Against Microbial Strains
The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Source |
| Compound 12 | S. aureus | 125-150 | Ofloxacin | - | [11] |
| Compound 12 | E. coli | 125-150 | Ofloxacin | - | [11] |
| Compound 12 | A. niger | 125-150 | Ketoconazole | - | [11] |
| Benzo[d]thiazole 13/14 | Gram-positive/negative bacteria | 50-75 | Ofloxacin | - | [11] |
| Compound 3 | Various bacteria | 230-700 | Ampicillin | - | [12] |
| Compound 9 | Various fungi | 60-230 | - | - | [12] |
| Compound 17a | S. typhimurium | 0.49 | Gentamicin | - | [13] |
| Compound 13 | S. typhimurium | 0.49 | Gentamicin | - | [13] |
| Compound 43a | S. aureus | 16.1 µM | Norfloxacin | - | [14][15] |
| Compound 43a | E. coli | 16.1 µM | Norfloxacin | - | [14][15] |
| Compound 43b | A. niger | 16.2 µM | Fluconazole | - | [14] |
Experimental Protocols
Broth Microdilution Method for MIC Determination:
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.
-
Serial Dilution: The thiazole derivatives and reference drugs are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Agar Disk Diffusion Method:
-
Inoculation: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the thiazole derivative are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters.[10]
Logical Relationship in Antimicrobial Screening
The following diagram illustrates the logical flow of screening for antimicrobial activity.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 14. jchemrev.com [jchemrev.com]
- 15. jchemrev.com [jchemrev.com]
A Head-to-Head Battle: Fmoc vs. Boc Protection for Thiazole-Containing Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals embarking on the synthesis of peptides incorporating thiazole-containing amino acids, the choice between 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection strategies is a critical decision that can significantly impact yield, purity, and the potential for side reactions. This guide provides an objective comparison of these two predominant solid-phase peptide synthesis (SPPS) methodologies, supported by available data and detailed experimental protocols, to aid in the selection of the most suitable approach for your specific needs.
The integration of thiazole moieties into peptides is a growing area of interest due to their presence in numerous bioactive natural products and their potential to confer unique structural and functional properties. However, the heterocyclic nature of the thiazole ring introduces chemical considerations that must be carefully managed during the iterative cycles of deprotection and coupling in SPPS.
Core Principles: A Clash of Chemical Philosophies
The fundamental difference between Fmoc and Boc strategies lies in the lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). In contrast, the Boc group is acid-labile and requires treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), for its removal.[1][] This dictates an orthogonal approach in Fmoc synthesis, where acid-labile side-chain protecting groups are left intact until the final cleavage step. The Boc strategy, on the other hand, relies on a gradient of acid lability between the α-amino protection and the more robust side-chain protecting groups.[3][4]
Performance Comparison: Thiazole Stability and Synthetic Success
While direct, quantitative head-to-head comparisons for a single thiazole-containing peptide are not extensively documented in readily available literature, the known chemical sensitivities of the thiazole ring and related amino acids allow for a well-grounded assessment.
| Parameter | Fmoc Protection | Boc Protection | Rationale & Supporting Data |
| Thiazole Ring Stability | Generally considered stable under the mild basic conditions of piperidine deprotection. | Potential for acid-catalyzed side reactions, including racemization, especially with repeated TFA exposure.[5] The acidic environment can increase the susceptibility of the α-proton to abstraction. | |
| Coupling Efficiency | High coupling efficiencies are achievable with modern coupling reagents like HBTU and HATU.[] | High efficiency is also possible, often using reagents like HBTU or in situ neutralization protocols to maintain a reactive free amine.[6][7] | The choice of coupling reagent and conditions is crucial for both strategies to ensure complete acylation of the sterically hindered thiazole-containing amino acid. |
| Risk of Racemization | Lower risk of racemization for most amino acids during the coupling step due to the urethane nature of the Fmoc group. However, cysteine, a structural analogue, can be prone to racemization with base-mediated activation methods. | Higher potential for racemization, particularly during the synthesis of the thiazole-amino acid itself under acidic conditions.[5] Repeated TFA deprotection cycles may exacerbate this risk for the incorporated amino acid. | |
| Side Reactions | Minimal risk of thiazole-related side reactions during deprotection. Standard SPPS side reactions like aspartimide formation can still occur depending on the sequence.[8] | The acidic conditions may lead to unforeseen side reactions involving the thiazole ring, although specific examples are not widely reported. | |
| Overall Purity & Yield | Generally high, with the orthogonality of the protection scheme minimizing premature side-chain deprotection.[9] | Can be high, but may be compromised by acid-mediated side reactions or incomplete deprotection in aggregation-prone sequences.[10] | Purity is highly dependent on the specific peptide sequence and the optimization of synthesis and purification protocols. |
Table 1: Comparative Performance of Fmoc and Boc Strategies for Thiazole-Containing Peptide Synthesis
Experimental Protocols: A Practical Guide
The following are generalized protocols for the manual solid-phase synthesis incorporating a thiazole-containing amino acid using both Fmoc and Boc strategies.
Fmoc SPPS Protocol for Thiazole Amino Acid Incorporation
This protocol assumes the use of a standard solid-phase synthesis resin (e.g., Rink Amide resin for a C-terminal amide).
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-Thiazole-Amino Acid:
-
In a separate vessel, pre-activate a solution of Fmoc-thiazole-amino acid (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative result indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Boc SPPS Protocol for Thiazole Amino Acid Incorporation
This protocol assumes the use of a Merrifield or MBHA resin.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 1-2 hours.[6]
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resin-bound amine salt with a 5-10% solution of DIPEA in DCM for 5-10 minutes.
-
Wash the resin with DCM (3-5 times).
-
-
Coupling of Boc-Thiazole-Amino Acid:
-
In a separate vessel, dissolve the Boc-thiazole-amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.[6]
-
Add the activated amino acid solution to the neutralized resin.
-
Add DIPEA (4-6 equivalents) to initiate coupling.[6]
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction with the Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, treat the resin with a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide and remove side-chain protecting groups. This step requires specialized equipment and safety precautions.
Visualizing the Workflow
To better illustrate the core differences in the synthetic cycles, the following diagrams outline the logical flow of each strategy.
Conclusion and Recommendations
The choice between Fmoc and Boc protection for the synthesis of thiazole-containing peptides is a nuanced one, with the Fmoc strategy generally presenting a lower risk profile. The mild, basic deprotection conditions of the Fmoc protocol are less likely to induce side reactions or racemization of the thiazole-containing amino acid.[][5] Its orthogonality also simplifies the overall synthetic strategy and purification.[3]
The Boc strategy, while a robust and effective method, introduces a higher potential for acid-catalyzed side reactions and racemization, which could compromise the purity and biological activity of the final peptide.[5] However, for certain sequences prone to aggregation, the protonation of the N-terminus during TFA deprotection in the Boc strategy can be advantageous in disrupting secondary structures and improving synthetic outcomes.[10]
For the synthesis of novel thiazole-containing peptides, particularly for initial exploratory work, the Fmoc strategy is the recommended starting point due to its milder conditions and lower risk of side reactions. Should challenges such as aggregation arise, a carefully optimized Boc strategy could be considered as a viable alternative. Ultimately, the optimal choice will depend on the specific sequence, the scale of the synthesis, and the resources available.
References
- 1. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Bioassay Development for Screening (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bioassay methodologies for the screening of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid and related thiazole derivatives. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key signaling pathways and experimental workflows to support robust drug discovery campaigns.
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific derivative, this compound, serves as a key building block for the synthesis of more complex molecules. The development of effective bioassays is critical for identifying and characterizing the biological activity of its derivatives.
This guide compares various bioassay platforms, from target-based biochemical assays to broader phenotypic cell-based screens, providing the necessary data and protocols to assist in the selection of the most appropriate screening strategy.
Comparative Performance of Thiazole Derivatives in Various Bioassays
The following tables summarize the quantitative data on the biological activity of various thiazole derivatives, offering a baseline for comparison when screening new chemical entities based on the this compound scaffold.
Table 1: Inhibition of Protein Kinases by Thiazole Derivatives
| Compound Class | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Benzothiazole Derivatives | PI3Kα | Biochemical | 0.009 - 0.290 | [1] |
| Thiazole-containing Compounds | PI3Kα | Biochemical | 0.086 | [4][5] |
| Thiazole-containing Compounds | mTOR | Biochemical | 0.221 | [4][5] |
| Imidazo[2,1-b]thiazole Derivatives | B-RAF | Biochemical | 0.019 | [1] |
| Imidazo[2,1-b]thiazole Derivatives | C-RAF | Biochemical | 0.019 | [1] |
| Thiazole/Thiadiazole Carboxamides | c-Met | Biochemical | 0.68 - 3.94 (for compound 51am) | [6] |
Table 2: Anti-inflammatory Activity of Thiazole Derivatives
| Compound Class | Target Enzyme | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Thiazole Carboxamide Derivatives | COX-1 | In Vitro | 0.239 - >100 | 1.251 (for compound 2b) | [7] |
| Thiazole Carboxamide Derivatives | COX-2 | In Vitro | 0.191 - >100 | 2.766 (for compound 2a) | [7] |
| 4-Substituted Thiazole Analogues | COX-2 | In Vitro | 0.0003 - 0.007 | >1000 | [2] |
| 2-(Trimethoxyphenyl)-thiazoles | COX-1 | In Vitro | 26.88 - 83.16 | 9.24 (for compound A3) | [8] |
| 2-(Trimethoxyphenyl)-thiazoles | COX-2 | In Vitro | 23.26 - 70.86 | 9.24 (for compound A3) | [8] |
Table 3: Cytotoxicity of Thiazole Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzothiazole Derivatives | MCF-7 (Breast) | Antiproliferative | 0.30 - 0.45 | [1] |
| Thiazole Derivatives | A549 (Lung) | Antiproliferative | 0.50 - 4.75 | [1] |
| Imidazo[2,1-b]thiazole Derivatives | MCF-7 (Breast) | Antiproliferative | 0.475 | [1] |
| Thiazole/Thiadiazole Carboxamides | A549 (Lung) | Antiproliferative | 0.83 (for compound 51am) | [6] |
| Thiazole/Thiadiazole Carboxamides | HT-29 (Colon) | Antiproliferative | 0.68 (for compound 51am) | [6] |
| Thiazole Carboxamide Derivatives | HepG2 (Liver) | MTS Assay | 60.75 (for compound 2a) | [9] |
| Synthesized Thiazole Derivatives | MCF-7 (Breast) | MTT Assay | 2.57 (for compound 4c) | [10] |
Key Experimental Protocols
Detailed methodologies for commonly employed bioassays in the screening of thiazole derivatives are provided below.
Biochemical Assays
Biochemical assays are target-based and measure the direct interaction of a compound with a purified biological molecule, such as an enzyme or receptor.[11]
1. TR-FRET Kinase Inhibition Assay (e.g., for PI3K/mTOR)
This assay measures the inhibition of kinase activity by detecting the phosphorylation of a substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[12][13]
-
Materials: Recombinant kinase (e.g., PI3Kα, mTOR), fluorescently labeled substrate, ATP, terbium-labeled anti-phospho-substrate antibody, assay buffer, test compounds, and a TR-FRET-compatible plate reader.[14][15]
-
Protocol:
-
Dispense test compounds and controls into a low-volume 384-well plate.
-
Add the kinase and the fluorescently labeled substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled antibody to detect the phosphorylated substrate.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal on a plate reader (emission ratio of acceptor to donor). A decrease in the signal indicates inhibition of kinase activity.[15]
-
2. In Vitro COX Inhibition Assay
This assay determines the inhibitory activity of compounds against cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7]
-
Materials: Purified human COX-1 and COX-2 enzymes, arachidonic acid (substrate), reaction buffer, test compounds, and a detection system to measure prostaglandin production (e.g., EIA kit).
-
Protocol:
-
Pre-incubate the enzyme with the test compound or vehicle control in the reaction buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined period.
-
Stop the reaction.
-
Measure the amount of prostaglandin produced using an appropriate detection method.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Cell-Based Assays
Cell-based assays provide more physiologically relevant information by measuring the effects of a compound in a living cellular context.[16][17]
1. MTT Cytotoxicity/Antiproliferative Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[10]
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules, a key target for many anticancer drugs.[18][19]
-
Materials: Purified tubulin, GTP, polymerization buffer, test compounds, and a temperature-controlled spectrophotometer or fluorometer.[20][21][22]
-
Protocol (Turbidity-based):
-
Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer on ice.
-
Add the test compound or vehicle control.
-
Transfer the mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.
-
Monitor the increase in absorbance at 340 nm over time in a kinetic mode.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Electrophysiological Assays
1. Whole-Cell Patch Clamp for Ion Channel Modulation
This technique is the gold standard for studying the effects of compounds on ion channel function with high temporal and voltage resolution.[23][24][25]
-
Materials: Cells expressing the ion channel of interest, patch clamp rig (amplifier, micromanipulator, microscope), borosilicate glass pipettes, intracellular and extracellular solutions, and data acquisition software.
-
Protocol:
-
Prepare cells on a coverslip in a recording chamber.
-
Fabricate a micropipette with a tip resistance of 3-7 MΩ and fill it with the intracellular solution.
-
Under microscopic guidance, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit ion channel currents and record the baseline activity.
-
Perfuse the cell with the extracellular solution containing the test compound.
-
Record the ion channel currents in the presence of the compound to determine its modulatory effect (inhibition or activation).
-
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key concepts in the screening of thiazole derivatives.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for thiazole derivatives.
Caption: A typical experimental workflow for the screening and development of thiazole derivatives.
Caption: Comparison of biochemical and cell-based assays for screening thiazole derivatives.
Conclusion
The selection of an appropriate bioassay for screening this compound derivatives is contingent on the specific research question and the stage of the drug discovery process. Biochemical assays offer high-throughput and direct target engagement information, making them ideal for primary screening campaigns. In contrast, cell-based and phenotypic assays provide more physiologically relevant data on compound efficacy and toxicity, which is crucial for lead validation and optimization.[26][27] A multi-faceted approach, integrating both biochemical and cell-based screening methodologies, is recommended for a comprehensive evaluation of this promising class of compounds. This guide provides the foundational knowledge and protocols to embark on such a screening cascade, ultimately accelerating the identification of novel therapeutic agents.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pediaa.com [pediaa.com]
- 12. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. benchchem.com [benchchem.com]
- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. abscience.com.tw [abscience.com.tw]
- 23. axolbio.com [axolbio.com]
- 24. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 25. docs.axolbio.com [docs.axolbio.com]
- 26. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid is a key building block in the synthesis of various pharmaceutical compounds. Its efficient and scalable synthesis is therefore of significant interest to the drug development community. This guide provides an objective comparison of two prominent synthetic routes to this valuable intermediate, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Hantzsch Thiazole Synthesis | Route 2: Cyanothiazole Hydrolysis |
| Overall Yield | ~60-70% | ~55-65% |
| Number of Steps | 3 | 3 |
| Starting Materials | Ethyl 4-chloroacetoacetate, Thiourea, Boc-anhydride | 1,3-Dichloroacetone, KCN, Thiourea, Boc-anhydride |
| Key Advantages | Well-established, reliable, good yields. | Avoids the use of lachrymatory α-haloacetoacetates. |
| Potential Drawbacks | Use of a lachrymatory α-haloester. | Use of highly toxic potassium cyanide. |
Route 1: The Hantzsch Thiazole Synthesis Approach
This classical and widely adopted method involves a three-step sequence starting with the Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by protection of the amino group and subsequent hydrolysis of the ester.
Caption: Workflow for the Hantzsch Synthesis Route.
Experimental Protocols for Route 1
Step 1: Synthesis of Ethyl (2-aminothiazol-4-yl)acetate
This step involves the cyclocondensation of ethyl 4-chloroacetoacetate with thiourea.
-
Reagents:
-
Ethyl 4-chloroacetoacetate (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol
-
-
Procedure:
-
A solution of ethyl 4-chloroacetoacetate in ethanol is prepared in a round-bottom flask.
-
Thiourea is added to the solution, and the mixture is refluxed for 2-4 hours.
-
The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is suspended in a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification by recrystallization from ethanol typically yields the desired product as a crystalline solid.
-
-
Typical Yield: 80-90%
Step 2: Synthesis of Ethyl (2-tert-butoxycarbonylamino-thiazol-4-yl)acetate
The amino group of the thiazole is protected using di-tert-butyl dicarbonate (Boc-anhydride).
-
Reagents:
-
Ethyl (2-aminothiazol-4-yl)acetate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Ethyl (2-aminothiazol-4-yl)acetate is dissolved in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Triethylamine is added, and the solution is cooled to 0 °C.
-
A solution of Boc-anhydride in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
-
Typical Yield: 85-95%[1]
Step 3: Synthesis of this compound
The final step is the saponification of the ethyl ester to the carboxylic acid.
-
Reagents:
-
Ethyl (2-tert-butoxycarbonylamino-thiazol-4-yl)acetate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 eq)
-
Tetrahydrofuran (THF)/Water or Methanol/Water mixture
-
-
Procedure:
-
The Boc-protected ester is dissolved in a mixture of THF (or methanol) and water.
-
The hydroxide solution is added, and the mixture is stirred at room temperature for 2-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the organic solvent is removed under reduced pressure.
-
The aqueous solution is cooled to 0 °C and acidified to pH 3-4 with a dilute acid (e.g., 1N HCl).
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Typical Yield: 85-95%
Route 2: The Cyanothiazole Hydrolysis Approach
This alternative route avoids the use of ethyl 4-chloroacetoacetate by employing a different strategy for constructing the C4-acetic acid side chain. It involves the formation of a cyanomethylthiazole intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.
Caption: Workflow for the Cyanothiazole Hydrolysis Route.
Experimental Protocols for Route 2
Step 1: Synthesis of 2-Amino-4-(cyanomethyl)thiazole
This step involves the reaction of 1-chloro-3-cyanopropan-2-one (formed in situ from 1,3-dichloroacetone and potassium cyanide) with thiourea.
-
Reagents:
-
1,3-Dichloroacetone (1.0 eq)
-
Potassium cyanide (KCN) (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol/Water
-
-
Procedure:
-
Caution: Potassium cyanide is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
A solution of potassium cyanide in water is carefully added to a solution of 1,3-dichloroacetone in ethanol at 0 °C. The mixture is stirred for 1-2 hours to form 1-chloro-3-cyanopropan-2-one in situ.
-
Thiourea is then added, and the reaction mixture is heated to reflux for 3-5 hours.
-
The mixture is cooled, and the solvent is partially removed under reduced pressure.
-
The resulting mixture is neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
-
-
Typical Yield: 70-80%
Step 2: Synthesis of (2-Tert-butoxycarbonylamino-thiazol-4-yl)acetonitrile
Similar to Route 1, the amino group is protected with a Boc group.
-
Reagents:
-
2-Amino-4-(cyanomethyl)thiazole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
The procedure is analogous to Step 2 of Route 1, using 2-amino-4-(cyanomethyl)thiazole as the starting material.
-
-
Typical Yield: 85-95%
Step 3: Synthesis of this compound
The final step is the hydrolysis of the nitrile to the carboxylic acid.
-
Reagents:
-
(2-Tert-butoxycarbonylamino-thiazol-4-yl)acetonitrile (1.0 eq)
-
Aqueous sodium hydroxide or sulfuric acid
-
-
Procedure:
-
The nitrile is suspended in an aqueous solution of either a strong base (e.g., 6M NaOH) or a strong acid (e.g., 6M H₂SO₄).
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature.
-
If basic hydrolysis was performed, the solution is acidified to pH 3-4 with a strong acid. If acidic hydrolysis was used, the solution is carefully neutralized and then acidified.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Conclusion
Both the Hantzsch synthesis and the cyanothiazole hydrolysis routes provide viable pathways to this compound in three steps with comparable overall yields.
The Hantzsch synthesis route is a well-established and reliable method. Its main drawback is the use of ethyl 4-chloroacetoacetate, which is a lachrymator.
The cyanothiazole hydrolysis route offers an alternative that avoids this lachrymatory reagent. However, it requires the use of highly toxic potassium cyanide, which necessitates stringent safety precautions.
The choice between these two routes will likely depend on the specific capabilities and safety protocols of the laboratory, as well as the cost and availability of the starting materials. For large-scale production, a thorough process safety assessment for the cyanothiazole route would be critical.
References
Structural activity relationship (SAR) studies of N-Boc-2-amino-4-thiazolacetic acid derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Structure-Activity Relationships of N-Boc-2-amino-4-thiazolacetic Acid Derivatives
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic motif have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The strategic introduction of an N-Boc protecting group on the 2-amino position and an acetic acid moiety at the 4-position of the thiazole ring provides a versatile platform for the synthesis of diverse chemical libraries. This guide offers a comparative analysis of the structural activity relationships (SAR) of N-Boc-2-amino-4-thiazolacetic acid derivatives, supported by experimental data and protocols to aid in the rational design of novel therapeutic agents.
Unveiling Structure-Activity Relationships
While comprehensive quantitative SAR data for a homologous series of N-Boc-2-amino-4-thiazolacetic acid derivatives is not extensively documented in publicly available literature, analysis of closely related 2-acylamino-4-thiazole analogs provides valuable insights into the structural requirements for biological activity. The primary point of diversification for this scaffold is the carboxylic acid group of the acetic acid side chain, which is readily converted to amides, esters, and other functionalities.
Key SAR Observations for 2-Acylaminothiazole Derivatives:
-
N-Acyl Group: The nature of the acyl group at the 2-amino position significantly influences biological activity. While the Boc group serves as a valuable protecting group for synthetic manipulations, its replacement with various substituted benzoyl or other acyl groups has been shown to dramatically enhance potency, particularly in anticancer and enzyme inhibitory contexts.
-
Substitution at the 4-Position: The acetic acid side chain at the 4-position provides a critical vector for modification. Conversion of the carboxylic acid to a diverse range of amides and esters allows for the exploration of interactions with different biological targets. The properties of the substituent attached to the amide or ester, such as size, lipophilicity, and hydrogen bonding capacity, are key determinants of activity.
-
Substitution at the 5-Position: While the core topic focuses on derivatives of 4-thiazolacetic acid, it is noteworthy that substitution at the 5-position of the thiazole ring can also modulate activity. Introduction of small alkyl or aryl groups at this position can influence the overall conformation and electronic properties of the molecule, thereby affecting its interaction with target proteins.
Performance in Anticancer and Enzyme Inhibition Assays
Derivatives of the 2-aminothiazole core have demonstrated significant potential as both anticancer agents and enzyme inhibitors. The structural modifications enabled by the N-Boc-2-amino-4-thiazolacetic acid scaffold allow for the optimization of these activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-aminothiazole derivatives against a variety of cancer cell lines, including breast, colon, and leukemia.[3][4] The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as kinase cascades.[1]
| General Structure | Modification | Observed Anticancer Activity Trend | Reference |
| 2-Acylamino-4-substituted thiazole | Introduction of substituted aryl amides at the 4-acetic acid position. | Potent activity against various cancer cell lines, with potency dependent on the substitution pattern of the aryl amide. | [3] |
| 2-Acylamino-4-substituted thiazole | Variation of the N-acyl group. | Replacement of the Boc group with specific aroyl groups can lead to a significant increase in cytotoxicity. | [5] |
| 2-Acylamino-4,5-disubstituted thiazole | Introduction of lipophilic substituents at the 4- and 5-positions. | Enhanced activity against human lung cancer and glioma cell lines.[3] | [3] |
Enzyme Inhibition
The 2-aminothiazole scaffold has been successfully employed in the design of inhibitors for various enzymes, including kinases, carbonic anhydrases, and cholinesterases.[6][7] The ability to readily modify the substituents on the thiazole ring allows for the fine-tuning of inhibitor potency and selectivity.
| General Structure | Target Enzyme Class | Key Structural Features for Inhibition | Reference |
| 2-Acylamino-4-substituted thiazole | Protein Kinases | Specific aryl amide or other heterocyclic moieties attached to the core structure are crucial for potent inhibition. | [4] |
| 2-Amino-4-aryl thiazole | Carbonic Anhydrases | The presence of a sulfonamide or bioisosteric group often enhances inhibitory activity. | [6][8] |
| 2-Acylamino-4-substituted thiazole | Cholinesterases | Modifications leading to appropriate interactions with the active site gorge of the enzyme are key. | [7] |
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for the synthesis and biological evaluation of N-Boc-2-amino-4-thiazolacetic acid derivatives are provided below.
Synthesis of N-Boc-2-amino-4-thiazolacetic Acid Amide Derivatives (General Procedure)
This protocol outlines a general method for the amidation of N-Boc-2-amino-4-thiazolacetic acid.
Materials:
-
N-Boc-2-amino-4-thiazolacetic acid
-
Desired amine (R-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of N-Boc-2-amino-4-thiazolacetic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the anticancer activity of the synthesized derivatives.[1]
Materials:
-
Human cancer cell line of choice (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized thiazole derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizing Methodologies and Relationships
To further clarify the processes and concepts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
In vitro vs in vivo efficacy of drugs synthesized from this intermediate
An analysis of semi-synthetic antibiotics derived from the 6-aminopenicillanic acid (6-APA) intermediate, highlighting the critical divergence between laboratory potency and real-world therapeutic effectiveness.
For researchers in drug development, the journey from a promising chemical intermediate to a clinically successful drug is fraught with challenges. A classic and foundational example of this journey is the development of semi-synthetic penicillins from the core intermediate, 6-aminopenicillanic acid (6-APA). By acylating the 6-amino group of this nucleus, a vast library of antibiotics has been created. This guide compares two of the most well-known derivatives, Ampicillin and Amoxicillin, to illustrate a crucial concept: the frequent and significant disconnect between in vitro and in vivo efficacy.
While these two molecules exhibit nearly identical performance against bacteria in a laboratory dish, their effectiveness inside a living organism tells a different story. This analysis will delve into the experimental data that reveals these differences, explore the underlying pharmacokinetic reasons, and provide detailed methodologies for the key experiments involved.
At a Glance: Potency vs. Performance
The central finding is that while Ampicillin and Amoxicillin show comparable in vitro activity, Amoxicillin demonstrates significantly greater in vivo efficacy, particularly when administered orally. This is almost entirely attributable to its superior oral bioavailability.
Table 1: Comparative In Vitro Efficacy (Minimum Inhibitory Concentration)
The in vitro potency of an antibiotic is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.[1] As the data below illustrates, the MIC values for Ampicillin and Amoxicillin against key pathogens are largely comparable, with some studies noting Ampicillin may be slightly more active against certain Gram-negative bacteria like E. coli.[2]
| Bacterial Strain | Ampicillin MIC (µg/mL) | Amoxicillin MIC (µg/mL) |
| Staphylococcus aureus | 0.01 - 0.9 | 0.01 - 0.9 |
| Streptococcus pneumoniae | 0.01 - 0.9 | 0.01 - 0.9 |
| Escherichia coli | 2.0 - 8.0 | 4.0 - 16.0 |
| Haemophilus influenzae | 0.01 - 0.9 | 0.01 - 0.9 |
Note: Values are representative ranges from clinical isolates and can vary. The key takeaway is the general similarity in potency.[1]
Table 2: Comparative In Vivo Efficacy in Murine Infection Models
In vivo efficacy is often assessed using animal models, where a key metric is the Median Protective Dose (PD50)—the dose required to protect 50% of the infected animals from death. Here, a stark difference emerges, especially with oral administration.
| Infection Model (Mouse) | Administration | Ampicillin PD50 (mg/kg) | Amoxicillin PD50 (mg/kg) | Efficacy Ratio (Ampicillin/Amoxicillin) |
| E. coli (Systemic) | Oral | 11.0 | 2.4 | 4.6x |
| E. coli (Systemic) | Subcutaneous | 1.3 | 0.5 | 2.6x |
| P. mirabilis (Systemic) | Oral | 60.0 | 12.0 | 5.0x |
| P. mirabilis (Systemic) | Subcutaneous | 25.0 | 10.0 | 2.5x |
| S. typhi (Systemic) | Oral | 4.0 | 1.1 | 3.6x |
Data adapted from Comber et al., Antimicrobial Agents and Chemotherapy, 1975. A higher PD50 value indicates lower efficacy.
The data clearly shows that significantly less Amoxicillin is required to achieve the same therapeutic effect as Ampicillin in vivo. This advantage is most pronounced (4-5 fold) with oral dosing.
Table 3: Comparative Pharmacokinetics in Humans (Oral Administration)
The reason for Amoxicillin's superior in vivo performance is revealed by its pharmacokinetic profile. Following oral administration, Amoxicillin is absorbed far more efficiently from the gastrointestinal tract.
| Pharmacokinetic Parameter | Ampicillin (500 mg oral dose) | Amoxicillin (500 mg oral dose) |
| Peak Serum Concentration (Cmax) | ~3.2 µg/mL | ~7.6 µg/mL |
| Area Under the Curve (AUC) | ~2x lower than Amoxicillin | ~2x higher than Ampicillin |
| 8-hr Urinary Recovery | ~34% | ~60% |
Data from Gordon et al., Antimicrobial Agents and Chemotherapy, 1972.[3][4]
These figures demonstrate that an identical oral dose of Amoxicillin results in more than double the amount of active drug in the bloodstream compared to Ampicillin, explaining its enhanced therapeutic power in living systems.[3]
Mechanism of Action: Halting Cell Wall Construction
Both Ampicillin and Amoxicillin, as β-lactam antibiotics, share the same mechanism of action. They target and inhibit bacterial DD-transpeptidase, an enzyme also known as a Penicillin-Binding Protein (PBP). This enzyme is crucial for the final step in synthesizing the bacterial cell wall: cross-linking the peptidoglycan strands. By irreversibly acylating the active site of this enzyme, the drugs prevent the formation of a stable cell wall. As the bacterium grows, internal osmotic pressure builds, leading to cell lysis and death.
Experimental Protocols
The data presented in this guide are derived from standardized experimental procedures designed to measure antibiotic efficacy under controlled conditions.
In Vitro Efficacy: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is typically determined using a broth microdilution method.
-
Preparation : A serial two-fold dilution of the antibiotic (e.g., Ampicillin) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with a standardized concentration of the test bacteria (typically ~5x10^5 colony-forming units/mL). A positive control well (bacteria, no drug) and a negative control well (broth only) are included.
-
Incubation : The plate is incubated under optimal growth conditions (e.g., 18-24 hours at 37°C).
-
Analysis : The wells are visually inspected for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the antibiotic in which no visible growth occurs.
In Vivo Efficacy: Murine Systemic Infection Model for PD50
The Median Protective Dose (PD50) is determined in an animal model that mimics a systemic infection.
-
Animal Preparation : Mice are acclimatized and sorted into groups. To create a more susceptible model, mice may be rendered neutropenic with agents like cyclophosphamide.
-
Infection : Mice are infected via intraperitoneal injection with a lethal dose of the pathogen (e.g., E. coli) suspended in a growth medium or mucin to enhance virulence.
-
Treatment : At a set time post-infection (e.g., 1-2 hours), groups of mice are treated with varying doses of the test antibiotic (e.g., Amoxicillin) via a specific route (oral gavage or subcutaneous injection). A control group receives a placebo.
-
Monitoring : The animals are monitored over a set period (e.g., 4-7 days), and mortality is recorded.
-
Analysis : The dose of the antibiotic that results in the survival of 50% of the animals in a group is calculated using statistical methods (e.g., log-probit analysis) to determine the PD50.
Conclusion for Drug Development Professionals
The case of Ampicillin versus Amoxicillin serves as a fundamental lesson in drug development. While structurally very similar—differing only by a single hydroxyl group—this minor chemical modification dramatically alters the molecule's pharmacokinetic properties without affecting its pharmacodynamic target engagement.
For researchers, this underscores several critical points:
-
In vitro screening is only the first step: High potency in an assay (a low MIC) does not guarantee therapeutic success. It is a necessary but insufficient prerequisite.
-
Pharmacokinetics are paramount: Factors like absorption, distribution, metabolism, and excretion (ADME) are often the primary determinants of a drug's ultimate in vivo efficacy. The superior oral bioavailability of Amoxicillin is the key to its enhanced performance.[5][6]
-
Early animal models are crucial: Bridging the gap between the lab bench and clinical use requires robust animal models to evaluate how a compound behaves in a complex biological system. The murine infection model correctly predicted the clinical superiority of Amoxicillin long before widespread human use confirmed it.
When synthesizing new drug candidates from a promising intermediate, it is imperative to evaluate not just the target affinity (in vitro) but also the compound's ability to reach and remain at the target site in effective concentrations (in vivo). The enduring success of Amoxicillin is a direct result of successfully optimizing both.
References
- 1. Comparative study of erythromycin, amoxicillin and ampicillin antimicrobial activity against human respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of ampicillin, amoxicillin, ampicillin-sulbactam, and amoxicillin-clavulanic acid against consecutive clinical isolates of Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Clinical Pharmacology of Amoxicillin and Ampicillin Administered Orally - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative clinical pharmacology of amoxicillin and ampicillin administered orally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of amoxycillin and ampicillin in the treatment of experimental mouse infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Effects of Amoxycillin and Ampicillin in the Treatment of Experimental Mouse Infections - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark of Novel Catalysts in Thiazole Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of thiazoles—a core scaffold in numerous pharmaceuticals—is a critical endeavor. This guide presents a comprehensive benchmark of novel catalytic systems for thiazole synthesis, comparing their performance against traditional methods like the Hantzsch and Cook-Heilbron syntheses. We provide a quantitative analysis of reaction yields, times, and conditions, supported by detailed experimental protocols and workflow visualizations to aid in the selection of optimal synthetic strategies.
The thiazole moiety is a privileged heterocyclic structure found in a wide array of approved drugs, valued for its diverse biological activities.[1] Consequently, the development of efficient and sustainable methods for its synthesis is an area of intense research. This guide focuses on comparing modern catalytic approaches, including copper, palladium, and nickel-based systems, with established protocols to provide a clear performance benchmark.[1][2]
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of various catalytic methods for the synthesis of representative thiazole derivatives. This allows for a direct and objective comparison of their efficiency under different reaction parameters.
| Method | Catalyst | Key Reactants | Temperature (°C) | Reaction Time | Yield (%) |
| Novel Catalytic Methods | |||||
| Copper-Catalyzed | Copper(I) Iodide (CuI) | Oximes, Anhydrides, KSCN | 120 | 24 h | Up to 85 |
| Palladium-Catalyzed | Palladium(II) Acetate | Vinyl Azides, KSCN | 80 | 12 h | Good to Excellent |
| Iron-Catalyzed | Iron(III) Bromide | Vinyl Azides, KSCN | Not Specified | Not Specified | Good to Excellent |
| Nickel-Catalyzed | NiFe2O4 Nanoparticles | α-halo carbonyl, thiosemicarbazide, anhydrides | 75 | 45-60 min | Up to 92 |
| Traditional & Modified Methods | |||||
| Hantzsch Synthesis | None (or base) | α-haloketone, Thioamide | Reflux | 1.5 - 8 h | Mediocre to High |
| Cook-Heilbron Synthesis | None | α-aminonitrile, Carbon Disulfide | Room Temp | Not Specified | Significant |
| Microwave-Assisted Hantzsch | None | Thiosemicarbazone, 2-chloro-N-phenethylacetamide | 70 | 10 - 15 min | 82 - 92 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility and facilitate methodological comparison.
Protocol 1: Copper-Catalyzed Thiazole Synthesis from Oximes[1][2]
-
To a dry reaction vessel, add the oxime (1.0 mmol), anhydride (1.2 mmol), and potassium thiocyanate (KSCN) (2.0 equiv).
-
Add Copper(I) iodide (CuI) as the catalyst (5-10 mol%).
-
Add toluene as the solvent (5 mL).
-
Heat the reaction mixture at 120°C under a nitrogen atmosphere for 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiazole derivative.
Protocol 2: Traditional Hantzsch Thiazole Synthesis[3]
-
In a round-bottom flask, dissolve the α-haloketone (e.g., 2-bromoacetophenone) (5.0 mmol) and a thioamide (e.g., thiourea) (7.5 mmol) in a suitable solvent such as ethanol or methanol (5 mL).[3]
-
Heat the mixture to reflux for 1.5 to 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After completion, allow the solution to cool to room temperature.
-
Pour the reaction contents into a beaker containing a solution of 5% sodium carbonate (20 mL) and mix.[3]
-
Filter the resulting precipitate through a Buchner funnel and wash the filter cake with water.
-
Air-dry the collected solid to yield the crude thiazole product. Further purification can be achieved by recrystallization.
Protocol 3: Cook-Heilbron Thiazole Synthesis[6]
-
In a well-ventilated fume hood, dissolve the α-aminonitrile (e.g., aminoacetonitrile) in a suitable solvent.
-
To this solution, add carbon disulfide or an appropriate dithioacid derivative.
-
Stir the reaction mixture at room temperature. The reaction is typically carried out under mild or aqueous conditions.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, the 5-aminothiazole product can be isolated by appropriate workup procedures, which may include extraction and purification by chromatography or recrystallization.
Protocol 4: Microwave-Assisted Hantzsch Thiazole Synthesis[7]
-
In a microwave reaction vessel, combine the thiosemicarbazone (1.1 mmol) and 2-chloro-N-phenethylacetamide (1.1 mmol) in ethanol (4 mL).[6]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 70°C and 420W for 10-15 minutes.[6]
-
Monitor the reaction completion by TLC.
-
After cooling, filter the solid product.
-
Recrystallize the synthesized compound from a mixture of DMF and methanol to yield the purified thiazole derivative.[6]
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a logical comparison of the synthetic methods.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bot Verification [rasayanjournal.co.in]
A Spectroscopic Showdown: Comparing Positional Isomers of (2-Tert-butoxycarbonylamino-thiazol-yl)-acetic acid
A detailed guide for researchers on the spectroscopic differentiation of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid and its 5-yl isomer, featuring predicted data and experimental protocols.
In the landscape of drug discovery and development, the precise characterization of molecular structure is paramount. Positional isomers, while sharing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides a comparative spectroscopic analysis of two such isomers: this compound and (2-Tert-butoxycarbonylamino-thiazol-5-yl)-acetic acid.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the two isomers. These predictions are intended to highlight the expected differences in their spectral characteristics, aiding in their differentiation.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4-yl Isomer | ~12.5 | br s | 1H | -COOH |
| ~11.0 | s | 1H | -NH- | |
| ~6.8 | s | 1H | Thiazole C5-H | |
| ~3.6 | s | 2H | -CH₂-COOH | |
| ~1.5 | s | 9H | -C(CH₃)₃ | |
| 5-yl Isomer | ~12.5 | br s | 1H | -COOH |
| ~11.2 | s | 1H | -NH- | |
| ~7.4 | s | 1H | Thiazole C4-H | |
| ~3.8 | s | 2H | -CH₂-COOH | |
| ~1.5 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Isomer | Chemical Shift (δ, ppm) | Assignment |
| 4-yl Isomer | ~172 | -COOH |
| ~158 | Thiazole C2 | |
| ~153 | -C=O (Boc) | |
| ~148 | Thiazole C4 | |
| ~110 | Thiazole C5 | |
| ~80 | -C(CH₃)₃ | |
| ~35 | -CH₂-COOH | |
| ~28 | -C(CH₃)₃ | |
| 5-yl Isomer | ~171 | -COOH |
| ~160 | Thiazole C2 | |
| ~153 | -C=O (Boc) | |
| ~138 | Thiazole C4 | |
| ~125 | Thiazole C5 | |
| ~80 | -C(CH₃)₃ | |
| ~30 | -CH₂-COOH | |
| ~28 | -C(CH₃)₃ |
Table 3: Predicted FT-IR Spectral Data (KBr Pellet)
| Isomer | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Both | 3400-3200 | Strong, Broad | N-H Stretch (Amide) |
| 3300-2500 | Very Broad | O-H Stretch (Carboxylic Acid) | |
| ~1720 | Strong | C=O Stretch (Carboxylic Acid) | |
| ~1700 | Strong | C=O Stretch (Boc) | |
| ~1610 | Medium | C=N Stretch (Thiazole) | |
| ~1540 | Medium | N-H Bend (Amide) | |
| 1300-1200 | Strong | C-O Stretch (Carboxylic Acid & Boc) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Isomer | m/z | Interpretation |
| Both | 258 | [M]⁺ (Molecular Ion) |
| 202 | [M - C₄H₈]⁺ (Loss of isobutylene) | |
| 158 | [M - Boc]⁺ | |
| 114 | [Thiazole-CH₂COOH]⁺ Fragment |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum.
-
A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Acquisition:
-
Record the background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.
-
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic comparison and differentiation of the two isomers.
Caption: A logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of the two isomers.
By following the detailed protocols and utilizing the predicted spectroscopic data as a guide, researchers can effectively differentiate between this compound and its 5-yl isomer, ensuring the correct identification of these compounds for their intended applications in drug development and scientific research.
Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the definitive confirmation of a synthesized product's three-dimensional structure is a critical step. Single-crystal X-ray crystallography has long been considered the "gold standard" for this purpose, providing unequivocal evidence of atomic connectivity and stereochemistry. However, alternative and complementary techniques are available, each with its own set of advantages and limitations. This guide provides an objective comparison of X-ray crystallography with other key methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate approach for your research needs.
Performance Comparison: A Quantitative Overview
The choice of a structural elucidation technique often depends on factors such as the nature of the sample, the required level of detail, and available resources. The following table summarizes key quantitative performance metrics for single-crystal X-ray diffraction (SC-XRD), nuclear magnetic resonance (NMR) spectroscopy, and powder X-ray diffraction (PXRD) coupled with crystal structure prediction (CSP).
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP) |
| Sample Requirements | Single, well-ordered crystal (ideally 30-300 µm)[1] | 1-100 mg of soluble, pure compound[2][3] | Milligrams to grams of microcrystalline powder[4][5] |
| Typical Data Collection Time | Minutes to hours[6][7] | Minutes to hours per experiment | Minutes to hours[8] |
| Resolution | Atomic (typically 0.5 - 1.5 Å)[9] | Provides atomic connectivity and spatial proximity, not resolution in the crystallographic sense | Lower than SC-XRD, dependent on sample crystallinity[10] |
| Key Information Provided | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[1] | Through-bond and through-space atomic correlations, solution-state conformation and dynamics | Unit cell parameters, phase identification, crystal packing information (when combined with CSP) |
| Primary Limitation | Requirement for a high-quality single crystal | Limited to soluble compounds, can be challenging for molecules > 70 kDa[11] | Does not directly provide a crystal structure without computational modeling[12] |
In-Depth Look at the Techniques
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer
SC-XRD provides a static, high-resolution snapshot of a molecule's structure within a crystal lattice.[11] The ability to determine absolute stereochemistry makes it an invaluable tool in pharmaceutical development and natural product synthesis.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing insights into their dynamic behavior and conformational flexibility.[14] It is particularly useful when obtaining single crystals is not feasible. A suite of 1D and 2D NMR experiments can reveal detailed information about atomic connectivity and spatial relationships.
Powder X-ray Diffraction (PXRD) and Crystal Structure Prediction (CSP): The Computational Approach
For materials that do not readily form single crystals, PXRD can provide a characteristic "fingerprint" of the crystalline phases present.[12] When combined with computational crystal structure prediction (CSP) methods, it is possible to generate and rank plausible crystal structures that are consistent with the experimental powder pattern.[15] This approach is becoming increasingly valuable for characterizing pharmaceutical solids and other microcrystalline materials.
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD) Protocol
-
Crystal Growth: The crucial first step is to grow a single, defect-free crystal of the synthesis product, typically between 30 and 300 microns in size.[1] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector.[6] Modern diffractometers can collect a complete dataset in a matter of hours, and in some cases, even minutes.[7][16]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The phase problem is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[11] An atomic model is then built into this map and refined against the experimental data to yield the final, high-resolution crystal structure.
NMR Spectroscopy Protocol for Structure Elucidation
-
Sample Preparation: 1-100 mg of the purified synthesis product is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-100 mM.[2][3][17][18] The solution is then transferred to a 5 mm NMR tube.
-
1D NMR Data Acquisition: A standard ¹H NMR spectrum is acquired to assess the purity and general structural features of the compound. A ¹³C NMR spectrum provides information on the carbon framework.
-
2D NMR Data Acquisition: A series of 2D NMR experiments are performed to establish atomic connectivity and spatial relationships. Common experiments include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information on stereochemistry and conformation.
-
-
Data Analysis and Structure Determination: The correlations observed in the 2D spectra are used to piece together the molecular structure, assign all proton and carbon chemical shifts, and determine the relative stereochemistry.
Powder X-ray Diffraction (PXRD) and Crystal Structure Prediction (CSP) Protocol
-
Sample Preparation: A few milligrams to a gram of the microcrystalline synthesis product is gently ground to a fine, homogeneous powder.[4][5] The powder is then packed into a sample holder.
-
PXRD Data Collection: The sample is placed in a powder diffractometer, and an X-ray diffraction pattern is collected over a range of 2θ angles. This typically takes from minutes to a few hours.[8]
-
Data Analysis: The resulting diffractogram is analyzed to identify the crystalline phases present and to determine the unit cell parameters.
-
Crystal Structure Prediction (CSP): Computational algorithms are used to generate a large number of plausible crystal packing arrangements for the molecule. These predicted structures are then ranked based on their calculated lattice energies. The timeframe for a CSP study can range from weeks to months, depending on molecular complexity and computational resources.[15][19]
-
Structure Validation: The theoretical powder diffraction patterns for the low-energy predicted structures are compared to the experimental PXRD pattern. The predicted structure that provides the best match is considered the most likely crystal structure of the material.
Visualizing the Workflow
The following diagrams illustrate the distinct workflows for structure determination using single-crystal X-ray diffraction versus a combined NMR and PXRD/CSP approach.
Caption: Workflow for structure confirmation via SC-XRD.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. X-Ray Diffraction - GR Petrology Consultants Inc. [grpetrology.com]
- 5. researchgate.net [researchgate.net]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. portlandpress.com [portlandpress.com]
- 8. youtube.com [youtube.com]
- 9. The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Powder diffraction - Wikipedia [en.wikipedia.org]
- 13. chemie.hhu.de [chemie.hhu.de]
- 14. primescholars.com [primescholars.com]
- 15. youtube.com [youtube.com]
- 16. Crystallization Development And Optimization Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]
- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 18. organomation.com [organomation.com]
- 19. nyu.edu [nyu.edu]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid. The following procedures are based on available safety data sheets and established laboratory safety protocols to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification
This compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [2]
-
Causes serious eye irritation [2]
-
May cause respiratory irritation [2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Glasses | ANSI Z87.1 compliant[3][4] | Protects against splashes and airborne particles.[3] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[3][4] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free[3][4] | Provides protection against incidental contact.[3] Gloves should be inspected before use.[5] |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Required when handling powders outside of a certified chemical fume hood to prevent inhalation of dust.[3] |
| Footwear | Closed-toe Shoes | - | Protects feet from spills. |
Operational Plan: Step-by-Step Guidance
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number (89336-46-9), and hazard symbols.[6]
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
2. Storage:
-
Store the compound in a tightly closed, properly labeled container.[2][3]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][7]
-
Store separately from foodstuffs.[3]
3. Handling and Use (Weighing and Solution Preparation):
-
Engineering Controls : All handling of the powdered compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Pre-Handling Preparation :
-
Ensure the work area in the fume hood is clean and uncluttered.
-
Cover the work surface with absorbent bench paper.
-
Have all necessary equipment (spatula, weigh boats, containers, solvents) within the fume hood before starting.
-
-
Weighing :
-
Don all required PPE (lab coat, safety goggles, and nitrile gloves).
-
Carefully open the container inside the fume hood.
-
Use a spatula to transfer the desired amount of powder to a weigh boat. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation :
-
Add the weighed powder to the solvent in a suitable container within the fume hood.
-
If a spill occurs, clean it up immediately following appropriate procedures.
-
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][5]
4. Emergency Procedures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][3]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11]
5. Disposal Plan:
-
Waste Collection : Dispose of waste, including contaminated PPE and disposable labware, in a designated, labeled, and sealed container for chemical waste.[4] Do not mix with other waste streams.[4]
-
Container Disposal : Handle empty containers as you would the product itself.[4]
-
Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[4]
Experimental Workflow Visualization
Caption: Workflow for handling this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. 2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid | C10H14N2O4S | CID 15480006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. uwlax.edu [uwlax.edu]
- 10. uwm.edu [uwm.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
